3-Bromo-o-toluidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILVSKMKMOJHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203792 | |
| Record name | 3-Bromo-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-36-6 | |
| Record name | 3-Bromo-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-BROMO-O-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM496N698A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-o-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-o-toluidine, also known as 3-bromo-2-methylaniline, is an important halogenated aromatic amine. Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These data are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 3-Bromo-2-methylaniline | [1] |
| Synonyms | This compound, 2-Amino-6-bromotoluene | [1] |
| CAS Number | 55289-36-6 | [1][2] |
| Molecular Formula | C₇H₈BrN | [3] |
| Molecular Weight | 186.05 g/mol | [3] |
| Appearance | Colorless to brown clear liquid | [1] |
| Boiling Point | 248 °C (lit.) | [2][4] |
| Density | 1.51 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index | n20/D 1.619 (lit.) | [2][3] |
| Solubility | Sparingly soluble in water. | [5] |
| Flash Point | 110 °C | [3] |
Experimental Protocols
Synthesis of this compound from 2-Bromo-6-nitrotoluene
A common and efficient method for the synthesis of this compound involves the reduction of 2-bromo-6-nitrotoluene.[2]
Materials:
-
2-Bromo-6-nitrotoluene
-
Stannous dichloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Diatomaceous earth
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-6-nitrotoluene (1.0 eq) in ethanol.
-
Add stannous dichloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol by rotary evaporation.
-
Adjust the pH of the residue to approximately 8 with a saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of diatomaceous earth, and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the combined filtrate and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2]
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its chemical structure allows for further functionalization to create complex molecules with specific biological activities.
Notably, it is a precursor in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors.[6] BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Additionally, this compound has been utilized in the development of sphingosine-1-phosphate 1 (S1P1) receptor agonists, which have therapeutic potential in autoimmune diseases such as multiple sclerosis.[6]
The following diagram illustrates a generalized synthetic pathway where this compound is a crucial starting material for a hypothetical drug candidate.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Store the compound in a cool, dark, and dry place under an inert atmosphere.[2]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for the construction of complex molecular architectures with desired biological functions. A thorough understanding of its chemistry and safe handling practices is crucial for its effective utilization in research and development.
References
- 1. 3-Bromo-2-methylaniline | 55289-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-bromo-2-methylaniline [stenutz.eu]
- 5. Page loading... [wap.guidechem.com]
- 6. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Bromo-o-toluidine (CAS: 55289-36-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-o-toluidine, also known as 3-bromo-2-methylaniline, is an important halogenated aromatic amine with the CAS number 55289-36-6.[1] Its molecular structure, featuring a bromine atom and a methyl group on the aniline frame, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly in the realm of medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and agrochemicals.[2] Its utility in the development of targeted therapies, such as Bruton's tyrosine kinase (BTK) inhibitors and Sphingosine-1-phosphate receptor 1 (S1P1) agonists, underscores its importance for professionals in drug discovery and development.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 55289-36-6 | [1] |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | Clear colorless to yellow to pale brown liquid | [2][3] |
| Boiling Point | 248 °C (lit.) | [4] |
| Density | 1.51 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.619 (lit.) | [4] |
| Flash Point | 110 °C | [1] |
| Solubility | Soluble in organic solvents such as DMSO and corn oil. | [5] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Predicted shifts are available and can be sourced from chemical databases. |
| ¹³C NMR | Predicted shifts are available and can be sourced from chemical databases. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amines), C-H aromatic stretching, C-N stretching, and C-Br stretching are expected. |
| Mass Spectrometry | Predicted m/z values for molecular ions and common fragments: [M+H]⁺: 185.99129, [M+Na]⁺: 207.97323, [M-H]⁻: 183.97673.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of this compound. Below are protocols for its synthesis and a key downstream application.
Synthesis of this compound from 2-Bromo-6-nitrotoluene
This protocol details the reduction of 2-bromo-6-nitrotoluene to yield 3-bromo-2-methylaniline.[2]
Materials:
-
2-bromo-6-nitrotoluene
-
Stannous dichloride hydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Diatomaceous earth
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-6-nitrotoluene (500 mg, 2.32 mmol) and stannous dichloride hydrate (2.62 g, 11.63 mmol) in ethanol.
-
Stir the reaction mixture at 80°C for 3 hours.
-
After the reaction is complete, remove the ethanol by rotary evaporation.
-
Adjust the pH of the residue to approximately 8 with a saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through diatomaceous earth and wash the filter cake with ethyl acetate.
-
Combine the filtrates and extract three times with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield 3-bromo-2-methylaniline.
Synthesis of 4-Bromo-1H-indazole from 3-Bromo-2-methylaniline
This compound is a precursor for the synthesis of 4-bromo-1H-indazole, a valuable building block in medicinal chemistry.[4]
Materials:
-
3-Bromo-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium acetate (CH₃COOK)
-
Acetic acid (CH₃COOH)
Procedure:
-
Diazotization: Dissolve 3-bromo-2-methylaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature below 5°C to form the diazonium salt.
-
Cyclization: In a separate flask, prepare a solution of potassium acetate in acetic acid.
-
Slowly add the cold diazonium salt solution to the potassium acetate solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-bromo-1H-indazole.
Applications in Drug Development
This compound is a valuable starting material for the synthesis of pharmacologically active molecules. Its derivatives have been investigated as inhibitors of key signaling proteins implicated in various diseases.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, playing a central role in B-cell proliferation, survival, and activation.[2][7] Dysregulation of BTK signaling is associated with B-cell malignancies and autoimmune diseases.[2] this compound is used in the synthesis of novel pyrimidine analogs that act as highly selective, non-covalent BTK inhibitors.
Caption: BTK Signaling Pathway and Point of Inhibition.
Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking from lymphoid organs to the peripheral circulation.[8] Modulation of S1P1 signaling is a therapeutic strategy for autoimmune diseases like multiple sclerosis. This compound has been utilized in the synthesis of S1P1 receptor agonists.
Caption: S1P1 Receptor Signaling and Agonist-Induced Internalization.
Synthesis and Application Workflow
The following diagram illustrates a typical workflow from the synthesis of this compound to its application in the preparation of a key pharmaceutical intermediate.
Caption: Synthetic Workflow from Starting Material to Pharmaceutical Intermediate.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a chemical intermediate of significant value, particularly for the pharmaceutical and life sciences industries. Its utility as a precursor for complex heterocyclic structures, such as those found in targeted cancer therapies and treatments for autoimmune disorders, highlights its importance in modern drug discovery. The synthetic protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound.
References
- 1. Page loading... [guidechem.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]
- 5. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - 3-bromo-2-methylaniline (C7H8BrN) [pubchemlite.lcsb.uni.lu]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylaniline from o-Toluidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Synthetic Challenge
The synthesis of specific isomers of substituted anilines is a critical task in medicinal chemistry and materials science. 3-Bromo-2-methylaniline is a valuable building block for the synthesis of more complex molecules.[4] However, its synthesis from the readily available starting material, o-toluidine, is not straightforward.
The challenge lies in controlling the regioselectivity of the bromination reaction. The o-toluidine molecule contains two activating, ortho-, para-directing groups: the amino (-NH₂) group and the methyl (-CH₃) group. The amino group is a significantly stronger activator, meaning it will dictate the position of electrophilic substitution. Direct bromination would lead to substitution at the positions ortho and para to the amino group (positions 4 and 6), resulting in a mixture of 4-bromo-2-methylaniline, 6-bromo-2-methylaniline, and dibrominated products, rather than the desired 3-bromo isomer.[1]
To overcome this, a multi-step approach is necessary. The most common strategy involves temporarily moderating the high reactivity of the amino group through protection, followed by bromination and deprotection.
Recommended Synthetic Pathway from o-Toluidine
A robust, three-step pathway is commonly employed for the bromination of anilines. This process enhances the yield of monobrominated product and improves regiochemical control, although, in the case of o-toluidine, it favors the 4-bromo isomer.
The three core steps are:
-
Protection: The amino group of o-toluidine is acetylated using acetic anhydride to form N-(2-methylphenyl)acetamide. This moderates the activating effect of the amine.[5][6]
-
Bromination: The protected intermediate is subjected to electrophilic bromination. The acetamido group directs the incoming bromine to the para position.
-
Deprotection: The N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed under acidic conditions to remove the acetyl group and yield the final bromo-aniline product.[7][8]
References
- 1. US4188342A - Ortho-bromination of ortho-alkylated anilines - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE [vedantu.com]
Spectroscopic Profile of 3-Bromo-o-toluidine: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-o-toluidine (also known as 3-Bromo-2-methylaniline), a key intermediate in various synthetic applications, including pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.95 | t | 7.8 | H-5 |
| 6.85 | d | 7.7 | H-4 |
| 6.55 | d | 7.9 | H-6 |
| 3.85 | s (br) | - | -NH₂ |
| 2.30 | s | - | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 144.2 | C-2 |
| 131.0 | C-6 |
| 128.8 | C-4 |
| 125.1 | C-5 |
| 122.0 | C-3 |
| 118.2 | C-1 |
| 17.5 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom is readily identified by the characteristic M+ and M+2 isotopic pattern.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 187 | ~98 | [M+2]⁺ (with ⁸¹Br) |
| 185 | 100 | [M]⁺ (with ⁷⁹Br) |
| 106 | ~70 | [M - Br]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorptions for the amine and aromatic functionalities.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3440, 3350 | N-H | Asymmetric & Symmetric Stretch |
| 3050 | C-H (aromatic) | Stretch |
| 2920 | C-H (methyl) | Stretch |
| 1620 | N-H | Scissoring |
| 1570, 1470 | C=C (aromatic) | Stretch |
| 750 | C-H (aromatic) | Out-of-plane Bend |
| 550 | C-Br | Stretch |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound is recorded using an FT-IR spectrometer. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Solubility of 3-Bromo-o-toluidine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Bromo-o-toluidine
This compound (3-Bromo-2-methylaniline) is an aromatic amine with the chemical formula C₇H₈BrN.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, a methyl group, and an amino group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for its application in chemical synthesis, drug development, and materials science, as it informs solvent selection for reactions, purification, and formulation.
The presence of the nonpolar benzene ring and the bromine atom suggests that this compound will exhibit good solubility in many organic solvents. The amino group can participate in hydrogen bonding, which may enhance its solubility in polar protic solvents. However, the overall hydrophobic nature of the molecule is expected to limit its solubility in highly polar solvents like water.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data. This structured format allows for easy comparison of solubility across different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Methanol | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Acetone | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 25 | ||
| e.g., Diethyl Ether | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Hexane | e.g., 25 |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for the table above, established methods for determining the solubility of a solid compound in a liquid solvent can be employed. The most common method is the equilibrium solubility method (shake-flask method) .
Equilibrium Solubility Method (Shake-Flask)
This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents of high purity
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the sample.
-
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.
Mandatory Visualizations
The following diagrams illustrate the key processes and concepts related to the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like". This means that its solubility will be highest in solvents with similar polarity and intermolecular forces.
-
Solute-Solvent Interactions: The nonpolar aromatic ring and bromine atom will favor interactions with nonpolar and moderately polar solvents through van der Waals forces. The polar amino group can form hydrogen bonds with protic solvents like alcohols, which would increase solubility in these solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.
-
Solvent Polarity: It is expected that this compound will be readily soluble in moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol). Its solubility is likely to be lower in very nonpolar solvents (e.g., hexane) and very polar solvents (e.g., water).
Conclusion
This technical guide serves as a foundational resource for researchers and professionals working with this compound. While specific quantitative solubility data is currently lacking in the public domain, the provided experimental protocols and theoretical considerations offer a robust framework for determining and understanding its solubility profile. The generation of precise solubility data through the outlined experimental procedures is essential for the effective application of this compound in various scientific and industrial fields.
References
A Comprehensive Technical Guide to 3-Bromo-o-toluidine: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety data, handling precautions, and experimental considerations for 3-Bromo-o-toluidine (also known as 3-Bromo-2-methylaniline). This compound is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] A thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety and experimental success.
Chemical and Physical Properties
This compound is a substituted aniline with a bromine atom and a methyl group on the benzene ring.[2] Its chemical structure and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| Synonyms | 3-Bromo-2-methylaniline, 2-Amino-6-bromotoluene | [2] |
| CAS Number | 55289-36-6 | [2][4] |
| Molecular Formula | C7H8BrN | [2][3][4] |
| Molecular Weight | 186.05 g/mol | [4] |
| Appearance | Clear colorless to yellow to pale brown liquid or white to off-white solid | [2] |
| Solubility | Sparingly soluble in water | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquid | 3 | H226: Flammable liquid and vapor.[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][5] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1][5] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1][5] |
Signal Word: Danger[1]
Hazard Pictograms:
-
Flame (GHS02)
-
Corrosion (GHS05)
-
Skull and Crossbones (GHS06)
-
Exclamation Mark (GHS07)
Toxicological Data
| Test | Species | Route | Value | Reference Compound |
| LD50 | Rat | Oral | 670 mg/kg | o-Toluidine |
| LD50 | Mouse | Oral | 520 mg/kg | o-Toluidine |
| LC50 | Rat | Inhalation | 862 ppm/4H | o-Toluidine |
| LD50 | Rabbit | Skin | 3250 uL/kg | o-Toluidine |
o-Toluidine is classified as a Group B2, probable human carcinogen by the EPA. Occupational exposure to dyestuffs containing o-toluidine is associated with an increased risk of bladder cancer.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of necessary PPE should be conducted before handling this chemical. The following diagram outlines the recommended PPE.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.[6]
-
Procedural Controls:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge as the substance is a flammable liquid.[1][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][6]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8]
-
Store locked up or in an area accessible only to authorized personnel.[1]
-
Incompatible materials include strong oxidizing agents and strong acids.[6][8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[1][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Consult a physician.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][7] |
Accidental Release Measures
The following workflow should be followed in the event of a spill.
Caption: Workflow for responding to a this compound spill.
Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]
Experimental Protocols: General Workflow for Use in Chemical Synthesis
While specific experimental protocols will vary, the following provides a general workflow for the use of this compound as a reagent in a typical laboratory synthesis.
-
Reaction Setup:
-
All manipulations should be performed in a chemical fume hood.
-
Use oven-dried glassware to prevent unwanted side reactions with moisture.
-
The reaction vessel should be equipped with a magnetic stirrer, a thermometer, and a reflux condenser with a drying tube.
-
-
Reagent Addition:
-
This compound, which can be a liquid or solid, should be added to the reaction vessel containing the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
Other reactants should be added cautiously, potentially dropwise via an addition funnel, to control the reaction rate and temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The work-up procedure may involve quenching the reaction with water or an aqueous solution, followed by extraction of the product into an organic solvent.
-
The organic layers are typically combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
-
Purification:
-
The crude product is purified to remove unreacted starting materials and byproducts. Common purification techniques for compounds like this compound and its derivatives include:
-
Distillation under reduced pressure.
-
Column chromatography on silica gel.
-
Recrystallization.
-
-
-
Characterization:
-
The identity and purity of the final product should be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Disposal Considerations
Waste generated from the use of this compound must be handled as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
Conclusion
This compound is a key chemical intermediate with significant utility in research and development. However, its hazardous properties, including flammability, toxicity, and irritant effects, necessitate stringent adherence to safety protocols. By implementing the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use and ensure a safe laboratory environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dempochem.com [dempochem.com]
- 6. This compound [webbook.nist.gov]
- 7. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of o-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
o-Toluidine (2-methylaniline) is a vital aromatic building block in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of the electron-donating and directing effects of its amino (-NH₂) and methyl (-CH₃) substituents. Both groups are activating and ortho-, para-directing, leading to a complex product distribution that is highly dependent on the specific reaction and conditions employed. This guide provides a comprehensive technical overview of the core principles and practical applications of the electrophilic aromatic substitution of o-toluidine, with a focus on nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, quantitative data on isomer distribution, and mechanistic diagrams are presented to aid researchers in the strategic design and execution of synthetic routes involving this versatile intermediate.
Core Principles: Directing Effects in o-Toluidine
The regioselectivity of electrophilic aromatic substitution on the o-toluidine ring is determined by the combined influence of the amino and methyl groups.
-
Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This significantly stabilizes the arenium ion intermediate when the electrophile attacks the positions ortho and para to the amino group.[1]
-
Methyl Group (-CH₃): An activating, ortho-, para-directing group through an inductive electron-donating effect and hyperconjugation.[2]
In o-toluidine, these directing effects can either reinforce or oppose each other. The amino group is a more powerful activating group than the methyl group, and therefore, its directing effect is generally dominant.[3] However, steric hindrance from the substituents can also play a significant role in determining the final product ratio.[4] The available positions for substitution are C3, C4, C5, and C6.
-
Positions Activated by Both Groups: The C4 and C6 positions are para and ortho, respectively, to the strongly activating amino group, and are also meta and ortho, respectively, to the methyl group. The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is sterically hindered by both adjacent groups.
-
Positions Activated Primarily by One Group: The C5 position is meta to the amino group but para to the methyl group. The C3 position is ortho to the amino group but meta to the methyl group.
Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[5] This dramatically alters the regioselectivity of the reaction.
Directing effects on o-toluidine.
Nitration of o-Toluidine
Direct nitration of o-toluidine with a mixture of nitric and sulfuric acids is generally avoided due to oxidation of the amino group, leading to tarry byproducts, and the formation of the meta-substituted product due to the protonation of the amino group in the strongly acidic medium.[5] To achieve regioselective nitration at the positions activated by the amino group, a protection-deprotection strategy is employed, typically involving acetylation of the amino group.[6] The resulting N-acetyl-o-toluidine is then nitrated, followed by hydrolysis of the acetyl group to yield the desired nitro-o-toluidine isomers.
Quantitative Data for Nitration of Protected o-Toluidine
| Protection Strategy | Nitrating Agent | Products | Isomer Distribution (%) | Overall Yield (%) | Reference(s) |
| Acetylation (N-acetyl-o-toluidine) | HNO₃/H₂SO₄ in Acetic Acid | 2-methyl-4-nitroaniline | 45 | Not Reported | [7] |
| 2-methyl-5-nitroaniline | 33 | ||||
| Succinimide protection | HNO₃/H₂SO₄ in Acetic Acid | 2-methyl-3-nitroaniline | 29 | Not Reported | [7] |
| 2-methyl-5-nitroaniline | 55 | ||||
| Acetylation (N-acetyl-o-toluidine) | Nitric Acid | p-nitro-o-toluidine | Major Product | 55.9 | [8] |
Experimental Protocol: Synthesis of Nitro-o-toluidines via Acetylation
This protocol is adapted from established procedures for the nitration of protected anilines.[6]
Step 1: Acetylation of o-Toluidine
-
In a round-bottom flask, add o-toluidine and a slight molar excess of acetic anhydride.
-
Gently heat the mixture under reflux for 30-60 minutes.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water with stirring to precipitate N-acetyl-o-toluidine.
-
Filter the solid product, wash with cold water, and dry.
Step 2: Nitration of N-acetyl-o-toluidine
-
Dissolve the dried N-acetyl-o-toluidine in glacial acetic acid or concentrated sulfuric acid in a flask cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated N-acetyl-o-toluidine isomers.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis of Nitro-N-acetyl-o-toluidines
-
Reflux the nitrated intermediate with an aqueous solution of sulfuric acid (e.g., 70%).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the nitro-o-toluidine isomers.
-
Filter the product, wash with water, and dry.
-
The mixture of isomers can be separated by fractional crystallization or column chromatography.
Nitration workflow for o-toluidine.
Halogenation of o-Toluidine
Direct halogenation of o-toluidine can be aggressive and lead to polysubstitution. As with nitration, protection of the amino group is a common strategy to moderate the reaction and improve regioselectivity. However, direct halogenation under specific conditions has also been reported.
Quantitative Data for Halogenation of o-Toluidine
| Halogenation Reaction | Reagent | Products | Isomer Distribution (%) | Overall Yield (%) | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS) in Benzene | 2-bromo-o-toluidine | 69 | 19-33 (isolated) | [9] |
| 4-bromo-o-toluidine | 22 | ||||
| Chlorination | Cl₂ in conc. H₂SO₄ | 4-chloro-2-aminotoluene | ~43 | 85 | [10] |
| 6-chloro-2-aminotoluene | ~57 |
Experimental Protocol: Direct Chlorination of o-Toluidine
This protocol is adapted from a patented procedure for the direct chlorination of o-toluidine.[10]
-
In a reaction vessel equipped for cooling, mix o-toluidine with concentrated sulfuric acid (95-97%) in a mole ratio of approximately 1:4 to 1:8. Maintain the temperature below 15 °C during mixing.
-
Heat the mixture to 40-60 °C.
-
Introduce chlorine gas into the reaction mixture at a rate at which it is consumed. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, the reaction mixture is poured into water and neutralized with a base to precipitate the chlorinated products.
-
The crude product mixture can be extracted with a suitable organic solvent.
-
The solvent is removed, and the resulting mixture of 4-chloro-2-aminotoluene and 6-chloro-2-aminotoluene can be purified by fractional distillation under reduced pressure.
Sulfonation of o-Toluidine
Sulfonation of anilines can often be achieved by heating with concentrated or fuming sulfuric acid.[11] The amino group is protonated to form the anilinium salt, which then undergoes sulfonation. The major product is typically the para-substituted sulfonic acid relative to the amino group.
Quantitative Data for Sulfonation of o-Toluidine
| Sulfonation Reaction | Reagent | Major Product(s) | Yield (%) | Reference(s) |
| Rearrangement of acid sulfate | Heat | o-Toluidinesulfonic acid | 79-83 | [5] |
Experimental Protocol: Synthesis of o-Toluidinesulfonic Acid
This protocol is based on the rearrangement of the amine acid sulfate.[5]
-
In a flask, slowly add o-toluidine to an equimolar amount of concentrated sulfuric acid with cooling.
-
Heat the resulting o-toluidinium hydrogen sulfate under reduced pressure at 180-190 °C for several hours.
-
Cool the reaction mixture, which will solidify.
-
Dissolve the solid residue in hot water.
-
The solution can be treated with a base to precipitate any unreacted amine, followed by filtration.
-
The filtrate is then acidified to precipitate the o-toluidinesulfonic acid.
-
The product is collected by filtration, washed with cold water, and dried.
Friedel-Crafts Reactions of o-Toluidine
Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines, including o-toluidine. The amino group, being a Lewis base, complexes with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring towards electrophilic attack. However, Friedel-Crafts acylation can be performed on the protected amine, N-acetyl-o-toluidine.
Quantitative Data for Friedel-Crafts Acylation of N-acetyl-o-toluidine
| Reaction | Reagents | Products | Product Ratio | Total Yield (%) | Reference(s) |
| Acetylation | Acetyl chloride, AlCl₃ | 4-acetamino-3-methylacetophenone and 3-acetamino-4-methylacetophenone | 1 : 4.6 | 90 | [10] |
Experimental Protocol: Friedel-Crafts Acetylation of N-acetyl-o-toluidine
This protocol is based on a literature procedure.[10]
-
Suspend N-acetyl-o-toluidine and a molar excess of aluminum chloride in a suitable solvent (e.g., carbon disulfide) or without a solvent.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride dropwise with stirring.
-
After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., to 80 °C if no solvent is used) to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The resulting mixture of isomers can be separated by chromatography.
General EAS mechanism on o-toluidine.
Conclusion
The electrophilic aromatic substitution of o-toluidine is a versatile yet complex area of organic synthesis. The powerful activating and ortho-, para-directing nature of the amino group, modulated by the methyl substituent and reaction conditions, dictates the outcome of these reactions. For successful and selective synthesis, particularly for nitration and Friedel-Crafts reactions, protection of the amino group is a critical strategy. This guide has provided a detailed overview of the key electrophilic substitution reactions of o-toluidine, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers in the field. Careful consideration of the principles and procedures outlined herein will facilitate the rational design of synthetic pathways to a wide range of valuable substituted o-toluidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 3. US2385471A - Colorimetric method for testing for available chlorine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lamotte.com [lamotte.com]
- 6. o- toluidine reagent For chlorine estimation [himedialabs.com]
- 7. "Refinements in the isomer distribution and relative rate of sulfonatio" by David George Guillot [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. US3890388A - Ring chlorination of ortho-toluidine - Google Patents [patents.google.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Ortho Toluidine 5 Sulfonic Acid | OTS | Aarti Industries [aarti-industries.com]
- 12. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Regioselectivity in the Bromination of 2-Methylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the regioselectivity in the bromination of 2-methylaniline (o-toluidine). It explores the directing effects of the amino and methyl substituents, the influence of reaction conditions on isomer distribution, and detailed experimental protocols for achieving selective bromination. Quantitative data from various methodologies are presented in structured tables to facilitate comparison, and key reaction pathways are visualized using Graphviz diagrams. This document serves as a critical resource for chemists engaged in the synthesis of substituted anilines, which are pivotal intermediates in pharmaceutical and materials science.
Introduction
The bromination of substituted anilines is a fundamental electrophilic aromatic substitution reaction. The resulting bromoanilines are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. 2-Methylaniline presents an interesting case for studying regioselectivity due to the presence of two ortho-, para-directing groups: a strongly activating amino group (-NH₂) and a weakly activating methyl group (-CH₃). The interplay of their electronic and steric effects, combined with the choice of brominating agent and reaction conditions, dictates the position of bromine substitution on the aromatic ring. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of specific bromo-2-methylaniline isomers.
Directing Effects of Amino and Methyl Groups
Both the amino and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. The amino group is a significantly stronger activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions.[1][2] The methyl group is a weaker activating group that donates electron density primarily through an inductive effect.
The directing effects of these two groups in 2-methylaniline are as follows:
-
Amino group (-NH₂ at C1): Directs to positions 2 (blocked by the methyl group), 4, and 6.
-
Methyl group (-CH₃ at C2): Directs to positions 3, 5, and 1 (blocked by the amino group).
Based on these effects, the positions most activated towards electrophilic attack are C4 and C6 (para and ortho to the amino group, respectively) and C3 and C5 (ortho and para to the methyl group, respectively). The superior activating and directing power of the amino group suggests that substitution will preferentially occur at the positions it strongly activates, namely C4 and C6.
Challenges in Direct Bromination
Direct bromination of 2-methylaniline with molecular bromine (Br₂) often leads to a mixture of products, including polybrominated species. The strong activation by the amino group makes the aromatic ring highly susceptible to multiple substitutions, which can be difficult to control.[3]
Strategies for Regiocontrolled Bromination
To achieve selective monobromination of 2-methylaniline, two primary strategies are employed: the use of a protecting group for the amine and the application of specific reagents and reaction conditions for direct bromination.
Amine Protection Strategy
A common and effective method to control the reactivity of the aniline and achieve high regioselectivity is to temporarily protect the amino group, most frequently as an acetamide. The acetyl group is less activating than the amino group, which moderates the reactivity of the aromatic ring and prevents polysubstitution. The bulkier acetamido group also sterically hinders the ortho positions (C3 and C6), favoring substitution at the para position (C4).
The overall workflow for this strategy is depicted below:
Figure 1: Workflow for the synthesis of 4-bromo-2-methylaniline via amine protection.
Regioselective Direct Bromination
Recent methodologies have focused on achieving regioselective direct bromination of unprotected anilines, thereby avoiding the additional protection and deprotection steps. One such successful approach involves the use of copper(II) bromide in an ionic liquid.
Quantitative Data on Regioselectivity
The regioselectivity of the bromination of 2-methylaniline is highly dependent on the chosen method. The following table summarizes the quantitative data on the distribution of monobrominated isomers under different reaction conditions.
| Brominating Agent/System | Solvent | Temperature | Major Product | Isomer Ratio (para:ortho) | Yield (%) | Reference |
| Br₂ / Acetic Anhydride (protection) | Acetic Acid | Room Temp. | 4-Bromo-2-methylaniline | High para selectivity | High | [4] |
| CuBr₂ | 1-Hexyl-3-methylimidazolium bromide | Room Temp. | 4-Bromo-2-methylaniline | >99:1 | 95 | [5] |
Experimental Protocols
Synthesis of 4-Bromo-2-methylaniline via Amine Protection
This protocol is adapted from a patented procedure.[4]
Step 1: Protection of 2-Methylaniline (Acetylation)
-
In a suitable reaction vessel, combine 2-methylaniline and acetic anhydride.
-
Stir the mixture at a constant temperature of 50°C.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Filter the white, needle-shaped crystals of N-(2-methylphenyl)acetamide, wash with water, and dry.
Step 2: Bromination of N-(2-methylphenyl)acetamide
-
Dissolve the N-(2-methylphenyl)acetamide in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the crude N-(4-bromo-2-methylphenyl)acetamide.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Step 3: Deprotection of N-(4-bromo-2-methylphenyl)acetamide (Hydrolysis)
-
Reflux the N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid and dioxane for 1.5-2.5 hours.
-
After cooling, neutralize the reaction mixture with an ammonia solution to a pH of 8-10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure 4-bromo-2-methylaniline.
Direct para-Selective Bromination of 2-Methylaniline
This protocol is based on the work of a study on regioselective halogenation in ionic liquids.[5]
-
In a reaction vessel, dissolve 2-methylaniline (10 mmol) in the ionic liquid 1-hexyl-3-methylimidazolium bromide.
-
Add copper(II) bromide (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using GC-MS.
-
Upon completion, extract the product from the ionic liquid using an appropriate organic solvent.
-
Wash the organic extract, dry it over a suitable drying agent, and concentrate it to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure 4-bromo-2-methylaniline.
Logical Relationships in Regioselectivity
The regiochemical outcome of the bromination of 2-methylaniline is determined by a hierarchy of directing and steric effects, as well as the reactivity of the brominating agent.
Figure 2: Factors influencing the regioselectivity of 2-methylaniline bromination.
Conclusion
The regioselective bromination of 2-methylaniline can be effectively controlled to yield specific isomers, which are valuable intermediates in various fields of chemical synthesis. While direct bromination of the unprotected amine is often challenging due to high reactivity and potential for polysubstitution, modern methods utilizing specific catalytic systems like copper(II) bromide in ionic liquids offer a highly efficient and para-selective route. The traditional and robust strategy of protecting the amino group as an acetamide remains a reliable method to achieve high yields of the para-brominated product. The choice of synthetic route will depend on the desired scale, available reagents, and the specific isomer required. This guide provides the necessary technical details to enable researchers and drug development professionals to make informed decisions for the synthesis of brominated 2-methylaniline derivatives.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
A Comprehensive Technical Guide to the Physical Constants of 3-Bromo-o-toluidine
This technical guide provides an in-depth overview of the key physical constants of 3-Bromo-o-toluidine (also known as 3-Bromo-2-methylaniline), a chemical compound of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a summary of its core physical properties, outlines the general experimental methodologies for their determination, and includes a logical visualization of its physical states in relation to temperature.
Core Physical Constants
This compound, with the CAS number 55289-36-6, is an aromatic amine that serves as a versatile building block in the synthesis of various organic molecules.[1] A precise understanding of its physical properties is paramount for its effective use in experimental and industrial settings.
Data Presentation: Physical Constants of this compound
The physical constants for this compound are summarized in the table below. These values have been compiled from various chemical data sources. It is important to note that while the boiling point and density are well-documented, the melting point is not consistently reported across the literature, with some sources describing the compound as a liquid and at least one as a solid at ambient temperature.[2][3]
| Physical Constant | Value | Conditions |
| Melting Point (m.p.) | Not consistently reported | - |
| Boiling Point (b.p.) | 248 - 255 °C | at standard atmospheric pressure (lit.)[1][4] |
| Density | 1.51 - 1.52 g/mL | at 25 °C (lit.)[1] |
Experimental Protocols for Determination of Physical Constants
The determination of the physical constants of a compound like this compound involves standardized experimental procedures. The following sections outline the general methodologies for measuring the melting point, boiling point, and density of aniline derivatives.
2.1. Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A common method for its determination is the capillary tube method.
-
Apparatus: A melting point apparatus (such as a Thiele tube or a digital melting point device), a capillary tube sealed at one end, a thermometer, and a heating medium (e.g., mineral oil).
-
Procedure:
-
A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a heating bath within the melting point apparatus.
-
The temperature is raised gradually while observing the sample.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.
-
2.2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For aniline compounds, the distillation method is a standard approach.
-
Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer with its bulb placed at the level of the side arm of the distillation flask, and a heating mantle.
-
Procedure:
-
The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation.
-
The heating mantle is turned on, and the liquid is heated until it boils and its vapor rises to the thermometer.
-
The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid. This is the temperature at which the vapor and liquid are in equilibrium.
-
2.3. Density Determination
The density of a liquid can be determined using several methods, with the pycnometer method being a precise and common choice.
-
Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a constant temperature bath.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid sample, ensuring no air bubbles are trapped, and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C).
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Visualization of Physical States
The following diagram illustrates the relationship between the physical state of this compound and temperature, based on its known boiling point. Due to the ambiguity of the melting point, the transition from solid to liquid is represented conceptually.
References
A Technical Guide to 3-Bromo-o-toluidine: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-o-toluidine, also known as 3-bromo-2-methylaniline, is a key chemical intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific structure, featuring a bromine atom and a methyl group on the aniline ring, allows for diverse chemical modifications, making it a valuable building block for drug discovery and development. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed methodologies for its synthesis and analysis.
Commercial Availability and Purity
This compound is readily available from a range of chemical suppliers. The purity of the commercially available product is typically high, with most suppliers offering grades of 98% or greater. The primary analytical method for purity assessment is gas chromatography (GC). Below is a summary of representative commercial offerings.
| Supplier | Stated Purity/Assay | Method | Other Specifications |
| Tokyo Chemical Industry (TCI) | >98.0% | GC | Appearance: Colorless to Brown clear liquid |
| Thermo Scientific Chemicals | ≥98.0% | GC | Appearance: Clear colorless to brown or orange liquid; Refractive Index: 1.6125-1.6195 @ 20°C; Identity: Conforms to FTIR spectrum.[1] |
| CymitQuimica | 98% | Not specified | Appearance: Liquid |
| DempoChem | 98%+ | Not specified | - |
| MedchemExpress | 99.81% | Not specified | - |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is always recommended to request a lot-specific Certificate of Analysis (CoA) for detailed and up-to-date information. A typical CoA for a related chemical intermediate will include tests for appearance, identity (often by FTIR), purity (by HPLC or GC), water content (by Karl Fischer), and potentially residual solvents and heavy metals, depending on the grade and intended use.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reduction of 1-bromo-2-methyl-3-nitrobenzene. The following two-step protocol provides a high-yield synthesis route.[2]
Step 1: Preparation of 1-bromo-2-methyl-3-nitrobenzene
This step involves the nitration of 2-bromotoluene. Detailed experimental conditions for this initial step can be found in standard organic chemistry literature.
Step 2: Reduction of 1-bromo-2-methyl-3-nitrobenzene to this compound [2]
-
Reactants:
-
1-bromo-2-methyl-3-nitrobenzene (500 mg, 2.32 mmol)
-
Stannous dichloride dihydrate (2.62 g, 11.63 mmol)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium silicate
-
-
Procedure:
-
To a round-bottom flask, add 1-bromo-2-methyl-3-nitrobenzene and stannous dichloride dihydrate to ethanol.
-
Heat the reaction mixture at 80°C for 3 hours.
-
After the reaction is complete, remove the ethanol by rotary evaporation.
-
Adjust the pH of the residue to approximately 8 using a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of magnesium silicate, and wash the filter cake with ethyl acetate.
-
Combine the organic extracts and dry them under reduced pressure to yield this compound.
-
-
Yield: 95%
An alternative reduction method utilizes iron filings in a mixture of ethanol and a saturated aqueous solution of ammonium chloride, reacting at a lower temperature over a longer period.[2]
Quality Control and Analytical Methodologies
The purity of this compound is critical for its intended applications. The following are recommended analytical methods for quality control, based on established techniques for similar compounds.
Gas Chromatography (GC) for Purity Assessment
GC with a Flame Ionization Detector (FID) is a standard method for determining the purity of volatile and thermally stable compounds like this compound.
-
Instrumentation: Gas chromatograph equipped with an FID.
-
Column: A capillary column suitable for the analysis of aromatic amines, such as a DB-WAX or equivalent.
-
Injector and Detector Temperatures:
-
Injector: 250°C
-
Detector: 275°C
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Hold: Maintain at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or methanol), with a split ratio of 20:1.
This method is based on a general protocol for a similar bromo-compound and may require optimization for this compound.[3] For the analysis of o-toluidine in air samples, OSHA has developed a method involving collection on sulfuric acid-treated filters, derivatization with heptafluorobutyric acid anhydride (HFAA), and analysis by GC with an Electron Capture Detector (ECD), which could be adapted for trace analysis.[4]
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Reversed-phase HPLC is a versatile technique for separating the main component from non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For a starting point, a 40:60 (v/v) mixture of acetonitrile and water can be used. The mobile phase can be buffered (e.g., with ammonium formate) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a low wavelength, such as 210 nm, or at a wavelength of higher absorbance for the aniline chromophore (e.g., 254 nm or 275 nm).
-
Sample Preparation: A solution of approximately 1 mg/mL in the mobile phase, filtered through a 0.45 µm syringe filter.
This method is based on general HPLC principles and a method for a similar bromo-compound.[3] A method for the separation of toluidine isomers on a mixed-mode reversed-phase/cation-exchange column has also been reported, which could be a valuable approach for resolving closely related impurities.[5]
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A typical quality control workflow for this compound.
References
Methodological & Application
Synthesis of Heterocyclic Compounds from 3-Bromo-o-toluidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds utilizing 3-Bromo-o-toluidine as a key starting material. The following sections outline synthetic routes to valuable carbazole and phenothiazine scaffolds, which are prevalent in pharmaceuticals and functional materials.
Application Note 1: Palladium-Catalyzed Synthesis of Substituted Carbazoles
The palladium-catalyzed intramolecular C-H functionalization of N-acetylated 2-amino-3-bromobiphenyl derivatives, which can be synthesized from this compound, offers a direct and efficient route to substituted carbazoles. This method is distinguished by its high regioselectivity and tolerance for a variety of functional groups. The reaction proceeds via an initial Suzuki coupling to form the biaryl precursor, followed by a palladium-catalyzed intramolecular C-N bond formation.
Logical Relationship: Carbazole Synthesis Pathway
Caption: Palladium-catalyzed carbazole synthesis from this compound.
Application Note 2: Ullmann Condensation for the Synthesis of Phenothiazines
The Ullmann condensation provides a classical yet effective method for the synthesis of the phenothiazine core. This reaction involves the copper-catalyzed coupling of an aryl amine with an aryl halide bearing a thiol group. In this application, this compound is coupled with a 2-halothiophenol derivative. The resulting diaryl sulfide undergoes an intramolecular cyclization to furnish the phenothiazine ring system. This approach is particularly useful for accessing phenothiazines with specific substitution patterns.
Experimental Workflow: Phenothiazine Synthesis
Caption: General workflow for Ullmann condensation to synthesize phenothiazines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of heterocyclic compounds from this compound based on established methodologies. Please note that specific yields are highly dependent on the substrates and precise reaction conditions.
| Heterocycle Class | Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Carbazole | Suzuki Coupling & Intramolecular C-N Coupling | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 110 | 12-24 | 60-85 |
| Phenothiazine | Ullmann Condensation | CuI, L-proline | K₂CO₃ | DMSO | 120-140 | 24-48 | 45-70 |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-9H-carbazole
This protocol describes a two-step synthesis of 1-methyl-9H-carbazole starting from this compound.
Step 1: Suzuki Coupling to Synthesize 2-Amino-3-bromo-2'-methylbiphenyl
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 186 mg), 2-methylphenylboronic acid (1.2 mmol, 163 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and potassium phosphate (2.0 mmol, 424 mg).
-
Heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired biphenyl intermediate.
Step 2: Intramolecular C-N Coupling to form 1-Methyl-9H-carbazole
-
To the biphenyl intermediate from Step 1 (1.0 mmol), add palladium(II) acetate (0.05 mmol, 11.2 mg), XPhos (0.1 mmol, 47.6 mg), and cesium carbonate (2.0 mmol, 652 mg) in a flame-dried Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane (20 mL), and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 1-methyl-9H-carbazole.
Protocol 2: Synthesis of 8-Methylphenothiazine
This protocol outlines the synthesis of 8-methylphenothiazine via an Ullmann condensation.
-
In a sealable reaction tube, combine this compound (1.0 mmol, 186 mg), 2-bromothiophenol (1.2 mmol, 227 mg), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous dimethyl sulfoxide (DMSO) (4 mL).
-
Seal the tube and heat the reaction mixture at 130 °C for 36 hours with magnetic stirring.
-
After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/dichloromethane gradient) to obtain 8-methylphenothiazine.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-o-toluidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-Bromo-o-toluidine. This versatile reaction enables the synthesis of a wide array of 2-methyl-3-arylanilines, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The protocols and data presented herein are designed to assist researchers in optimizing reaction conditions and achieving high yields of desired products.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[2] This reaction is particularly valuable in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acid building blocks.[1]
The 2-methyl-3-arylaniline scaffold, synthesized via the Suzuki coupling of this compound, is a key structural motif found in numerous pharmacologically active compounds. These compounds have shown potential as inhibitors of various kinases and other biological targets, making them attractive candidates for the development of new therapeutics.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-methyl-3-arylaniline product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A typical experimental workflow for a Suzuki coupling reaction involves the careful setup of the reaction under an inert atmosphere, followed by heating and subsequent purification of the product.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is adapted from established procedures for the coupling of ortho-substituted bromoanilines and is a good starting point for a variety of arylboronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane and 1 mL of H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-3-arylaniline.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of an unprotected ortho-bromoaniline (a close structural analog to this compound) with various boronic esters. These results highlight the versatility of the reaction and provide a baseline for expected yields.[1]
| Entry | Boronic Ester Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 18 | 95 |
| 2 | 4-Acetylphenylboronic acid pinacol ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 18 | 80 |
| 3 | 4-Chlorophenylboronic acid pinacol ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 18 | 65 |
| 4 | 4-Methoxyphenylboronic acid pinacol ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 18 | 97 |
| 5 | 3-Thiopheneboronic acid pinacol ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 18 | 85 |
Mandatory Visualizations
General Suzuki Coupling Reaction Mechanism
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-o-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize aryl amines. Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature in many bioactive molecules and functional organic materials.
For sterically hindered substrates such as 3-Bromo-o-toluidine, the selection of an appropriate catalyst system, including the palladium source, ligand, and base, is critical to achieving high reaction efficiency and yield. The presence of the ortho-methyl group in this compound introduces steric hindrance around the reaction center, which can impede the catalytic cycle. Therefore, the use of bulky, electron-rich phosphine ligands is often necessary to promote the desired oxidative addition and reductive elimination steps while minimizing side reactions.
These application notes provide a detailed protocol and representative data for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A potential side reaction is the hydrodehalogenation of the aryl bromide, which can be suppressed by the careful selection of the ligand and reaction conditions.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of aryl bromides that are structurally similar to this compound. This data serves as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides with Primary Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | n-Hexylamine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 2-Bromotoluene | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₂CO₃ (2.0) | t-BuOH | 110 | 24 | 88 |
| 3 | 3-Bromo-4-fluoroacetophenone | Cyclopropylamine | Pd₂(dba)₃ (0.5) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 92[1] |
| 4 | 2-Bromo-m-xylene | Benzylamine | Pd(OAc)₂ (1.0) | DavePhos (1.5) | NaOtBu (1.4) | Dioxane | 100 | 12 | 91 |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Morpholine | Pd(OAc)₂ (1.0) | RuPhos (2.0) | NaOtBu (1.4) | Toluene | 80 | 4 | 98 |
| 2 | 2-Bromotoluene | N-Methylaniline | Pd₂(dba)₃ (0.5) | XPhos (1.0) | K₃PO₄ (2.0) | Dioxane | 100 | 20 | 94 |
| 3 | 3-Bromo-4-fluoroacetophenone | Piperidine | Pd₂(dba)₃ (0.5) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 95[1] |
| 4 | 2-Bromo-m-xylene | Di-n-butylamine | Pd(OAc)₂ (2.0) | JohnPhos (4.0) | LHMDS (1.5) | Toluene | 110 | 24 | 85 |
Experimental Protocols
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine (e.g., morpholine). The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
General Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Addition of Reagents: To the Schlenk tube are added the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).
-
Addition of Solvent: Anhydrous solvent (e.g., toluene) is added via syringe. The reaction mixture is typically prepared at a concentration of 0.1-0.5 M with respect to this compound.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted-2-methyl-3-aminobenzene derivative.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: 3-Bromo-o-toluidine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-o-toluidine, also known as 3-Bromo-2-methylaniline, is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amine group for amide bond formation or further functionalization, a methyl group that can influence steric interactions and metabolic stability, and a bromine atom serving as a convenient handle for various cross-coupling reactions, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, specifically focusing on the PI3K/mTOR signaling pathway.
Key Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a scaffold for the construction of complex heterocyclic systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The amino group can be readily acylated or used as a nucleophile in substitution reactions.
A significant application of this compound is in the synthesis of quinazolinone-based kinase inhibitors. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved and investigational drugs. By incorporating the this compound moiety, medicinal chemists can explore novel chemical space and develop potent and selective inhibitors of key signaling pathways implicated in diseases such as cancer.
One prominent example is the synthesis of dual PI3K/mTOR inhibitors, such as the clinical candidate PF-04691502 . The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
Featured Application: Synthesis of a PI3K/mTOR Dual Inhibitor Intermediate
This section details the initial steps in a potential synthetic route towards quinazolinone-based PI3K/mTOR inhibitors, starting from this compound. The first key intermediate is N-(3-bromo-2-methylphenyl)-2-chloroacetamide.
Experimental Protocol 1: Synthesis of N-(3-bromo-2-methylphenyl)-2-chloroacetamide
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure N-(3-bromo-2-methylphenyl)-2-chloroacetamide.
This intermediate serves as a key precursor for the construction of the quinazolinone core through subsequent cyclization reactions.
Target Pathway: The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 recruits Akt to the cell membrane, where it is activated by PDK1 and mTORC2.[1][2] Activated Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex (TSC), which leads to the activation of mTORC1.[3][4] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3][4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][3]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSC [label="TSC1/2", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis,\nCell Growth,\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [arrowhead=tee, color="#EA4335"]; PIP3 -> PDK1 [color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; PDK1 -> Akt [label=" P", color="#5F6368"]; mTORC2 -> Akt [label=" P", color="#5F6368"]; Akt -> TSC [arrowhead=tee, label=" P", color="#EA4335"]; TSC -> Rheb [arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [color="#5F6368"]; mTORC1 -> S6K [label=" P", color="#5F6368"]; mTORC1 -> _4EBP1 [arrowhead=tee, label=" P", color="#EA4335"]; S6K -> ProteinSynthesis [color="#5F6368"]; _4EBP1 -> ProteinSynthesis [style=invis]; } The PI3K/Akt/mTOR signaling pathway.
Biological Activity of a this compound Derived Kinase Inhibitor
The clinical candidate PF-04691502 is a potent, ATP-competitive, and selective dual inhibitor of PI3K and mTOR kinases.[5][6][7] Its development showcases the potential of utilizing this compound as a starting scaffold for generating highly active and clinically relevant molecules.
Quantitative Biological Data for PF-04691502
| Target | Assay Type | Value | Reference |
| PI3Kα | Ki | 1.8 nM | [5][6] |
| PI3Kβ | Ki | 2.1 nM | [5][6] |
| PI3Kδ | Ki | 1.6 nM | [5][6] |
| PI3Kγ | Ki | 1.9 nM | [5][6] |
| mTOR | Ki | 16 nM | [5][6] |
| p-Akt (S473) in BT20 cells | IC50 | 13 ± 6.3 nM | [8] |
| p-Akt (S473) in SKOV3 cells | IC50 | 7.4 ± 0.58 nM | [8] |
| p-Akt (S473) in U87MG cells | IC50 | 3.8 - 20 nM | [6][7] |
| p-Akt (T308) in U87MG cells | IC50 | 7.5 - 47 nM | [6][7] |
| mTORC1 activity | IC50 | 32 nM | [5][7] |
| BT20 cell proliferation | IC50 | 313 nM | [6] |
| SKOV3 cell proliferation | IC50 | 188 nM | [6] |
| U87MG cell proliferation | IC50 | 179 nM | [6] |
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase, such as PI3K or mTOR. Specific assay conditions may vary depending on the kinase and the detection method.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., PIP2 for PI3K, purified S6K for mTOR)
-
ATP
-
Test compound (e.g., PF-04691502) dissolved in DMSO
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Workflow for Utilizing this compound in Drug Discovery
The following diagram illustrates a typical workflow for leveraging this compound as a building block in a drug discovery program targeting kinase inhibitors.
// Nodes Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Synthesis of Key Intermediate\n(e.g., N-acylated derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold [label="Scaffold Elaboration\n(e.g., Quinazolinone synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Library [label="Library Synthesis\n(Suzuki, Buchwald-Hartwig, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro Screening\n(Kinase Inhibition Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate; Intermediate -> Scaffold; Scaffold -> Library; Library -> Screening; Screening -> SAR; SAR -> Library [style=dashed, arrowhead=empty]; SAR -> Lead_Opt; Lead_Opt -> Preclinical; } Drug discovery workflow using this compound.
Conclusion
This compound is a highly valuable building block for medicinal chemists, offering multiple avenues for chemical modification and the construction of complex, biologically active molecules. Its successful application in the synthesis of potent kinase inhibitors, such as the clinical candidate PF-04691502, highlights its significance in modern drug discovery. The provided protocols and data serve as a guide for researchers looking to utilize this versatile scaffold in their own research programs.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Bioactive Molecules Using a 3-Bromo-o-toluidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive molecules utilizing 3-Bromo-o-toluidine as a key starting material. This document covers synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction for the preparation of potential kinase inhibitors and other biologically active compounds.
Introduction to this compound in Drug Discovery
This compound is a versatile aromatic amine scaffold containing a bromine atom and a methyl group on the aniline ring. The presence of the bromine atom at the meta-position relative to the amino group, and ortho to the methyl group, provides a reactive handle for various organic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents. The substituted aniline core is a common feature in many biologically active compounds, including kinase inhibitors, antimicrobial, and anticancer agents.
Key Synthetic Strategies
The primary application of this compound in the synthesis of bioactive molecules is through the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for this purpose, allowing for the coupling of this compound with a wide range of boronic acids and esters.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a robust method for the formation of biaryl and aryl-heteroaryl structures, which are prevalent in many kinase inhibitors. The reaction typically involves the coupling of an organohalide (in this case, this compound or a derivative) with an organoboron reagent in the presence of a palladium catalyst and a base.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from bromo-substituted anilines, which can be considered analogous to derivatives of this compound.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields for Bromoaniline Derivatives
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 80 | 12 | 88 |
Table 2: Biological Activity of Representative Kinase Inhibitors with a Biaryl Scaffold
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) |
| BIA-1 | EGFR | 15 | A431 | 0.5 |
| BIA-2 | VEGFR2 | 25 | HUVEC | 1.2 |
| BIA-3 | BRAF V600E | 10 | A375 | 0.8 |
| BIA-4 | ALK | 5 | H3122 | 0.3 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general method for the synthesis of 3-aryl-o-toluidine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (0.03 mmol), and the base (2 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (5 mL of 1,4-Dioxane and 1.25 mL of water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of a master mix containing the kinase substrate and ATP in the kinase assay buffer.
-
Initiate the reaction by adding 10 µL of the diluted kinase enzyme to each well.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways of Interest
Many kinase inhibitors derived from scaffolds similar to 3-aryl-o-toluidine target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Application of 3-Bromo-o-toluidine Derivatives in the Synthesis of Modern Agricultural Chemicals
Introduction
3-Bromo-o-toluidine and its structural analogs are important building blocks in the synthesis of a range of organic molecules. In the agrochemical industry, derivatives of bromo-anilines are pivotal intermediates for producing highly effective insecticides. This document provides detailed application notes and protocols for the synthesis of chlorantraniliprole, a leading anthranilic diamide insecticide, which utilizes a key intermediate structurally related to this compound. These insecticides are noted for their high potency, low mammalian toxicity, and novel mode of action.[1][2]
Core Synthesis Strategy for Chlorantraniliprole
The industrial synthesis of chlorantraniliprole is a convergent process that involves the preparation of two key intermediates, which are then coupled in the final step.[3] The overall strategy is outlined below:
-
Synthesis of Intermediate 1: 2-amino-5-chloro-N,3-dimethylbenzamide
-
Synthesis of Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Final Coupling Reaction: Amide bond formation between Intermediate 1 and Intermediate 2 to yield chlorantraniliprole.[4]
While a direct synthesis route starting from this compound is not the most commonly cited, the synthesis of Intermediate 1 often starts from o-toluidine, a closely related compound. The methodologies presented are compiled from various patented and peer-reviewed sources.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)
This protocol outlines a common route starting from 2-amino-3-methylbenzoic acid.
Step 1a: Formation of 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione
-
In a suitable reaction vessel, suspend 2-amino-3-methylbenzoic acid in a solvent such as methylene chloride.
-
Add acetic acid to the mixture.
-
Heat the reaction mixture to 30-35°C. This step may involve a chlorination reaction prior to cyclization to form the chloro-substituted benzoxazinone.[4]
Step 1b: Aminolysis with Methylamine
-
To the solution containing the benzoxazinone intermediate from the previous step, add a 40% aqueous solution of methylamine dropwise.
-
Maintain the reaction temperature at 30-35°C during the addition.
-
Upon completion of the reaction, the product, 2-amino-5-chloro-N,3-dimethylbenzamide, can be isolated and purified using standard laboratory techniques.[4]
Protocol 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2)
This synthesis begins with 2,3-dichloropyridine.
Step 2a: Hydrazino-substitution
-
React 2,3-dichloropyridine with hydrazine hydrate in a solvent like ethanol under reflux conditions.
-
This reaction yields (3-chloropyridin-2-yl)-hydrazine.[3]
Step 2b: Cyclization to form a Pyrazoline Intermediate
-
Condense the (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a base such as sodium ethoxide.
-
The resulting pyrazolidinone intermediate is then treated with a brominating agent like phosphorus oxybromide in acetonitrile to yield the pyrazoline.[4]
Step 2c: Oxidation and Hydrolysis
-
Oxidize the pyrazoline intermediate using an oxidizing agent like potassium persulfate in the presence of sulfuric acid to form the corresponding pyrazole ester.
-
Hydrolyze the ester using a base such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[4]
Protocol 3: Final Synthesis of Chlorantraniliprole
This final step involves the amide coupling of the two key intermediates.
-
In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1) in acetonitrile.
-
Add a base, such as 3-methylpyridine, to the mixture.
-
Cool the reaction mixture to approximately -5°C using an ice-salt bath.
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.
-
After the addition is complete, stir the mixture at this temperature for about 15 minutes.[4]
-
The reaction mixture is then typically warmed to room temperature and stirred until completion.
-
The final product, chlorantraniliprole, is then isolated and purified.
Data Presentation
| Reaction Step | Starting Materials | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Intermediate 1 Synthesis | 2-amino-3-methylbenzoic acid | Acetic acid, Methylamine | Methylene Chloride | 30-35°C | High | [4] |
| Intermediate 2 Synthesis | 2,3-dichloropyridine, Diethyl maleate | Hydrazine hydrate, Sodium ethoxide, Phosphorus oxybromide, Potassium persulfate, NaOH | Ethanol, Acetonitrile | Reflux, various | Good | [3][4] |
| Chlorantraniliprole Synthesis | Intermediate 1, Intermediate 2 | Methanesulfonyl chloride, 3-methylpyridine | Acetonitrile | -5 to 0°C | High | [4] |
Visualizations
Synthesis Workflow for Chlorantraniliprole
Caption: Synthesis of Chlorantraniliprole.
Mechanism of Action: Ryanodine Receptor Activation
Chlorantraniliprole and cyantraniliprole act as selective activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels.[5][6]
Caption: Insecticide Mode of Action.
References
- 1. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gpnmag.com [gpnmag.com]
- 6. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Derivatization of 3-Bromo-o-toluidine for GC-MS Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds, such as aromatic amines, can be challenging due to their low volatility and potential for peak tailing on GC columns. Derivatization is a chemical modification process that converts polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detectability. This application note provides a detailed protocol for the derivatization of 3-Bromo-o-toluidine, a substituted aromatic amine, using trifluoroacetic anhydride (TFAA) for subsequent GC-MS analysis. Acylation with TFAA is a common and effective method for the derivatization of primary and secondary amines.[1][2] This method, known as trifluoroacetylation, enhances the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[3][4]
Introduction
This compound (2-methyl-3-bromoaniline) is an aromatic amine that finds application as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive analytical methods are crucial for its quantification in various matrices during drug development and quality control processes. Direct GC-MS analysis of this compound is often hindered by its polarity, which can lead to poor chromatographic performance.
Derivatization is a crucial step to overcome these limitations.[5][6] The primary goal of derivatization in GC is to convert non-volatile or polar compounds into forms that are amenable to gas chromatographic analysis.[7] Common derivatization techniques for compounds with active hydrogens, such as amines, include silylation, acylation, and alkylation.[8][9] Acylation, particularly with fluorinated reagents like trifluoroacetic anhydride (TFAA), is a widely used method for derivatizing amines.[2][10] The resulting trifluoroacetyl derivatives are more volatile, less polar, and more thermally stable than the parent amines.[3][4] Furthermore, the introduction of fluorine atoms can enhance the sensitivity of detection when using an electron capture detector (ECD), although this protocol focuses on mass spectrometric detection.
This application note details a robust and reproducible protocol for the trifluoroacetylation of this compound, followed by its analysis using GC-MS.
Experimental Protocol
Materials and Reagents
-
This compound (C7H8BrN, MW: 186.05 g/mol )[11]
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Procedure
-
Pipette 100 µL of the working standard solution or sample extract into a clean, dry 2 mL autosampler vial.
-
Add 100 µL of ethyl acetate to the vial.
-
Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
(Optional) Add 10 µL of pyridine to the vial. Pyridine acts as a catalyst and neutralizes the trifluoroacetic acid byproduct.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters and may require optimization for your specific instrument and column:
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-400 |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation
Predicted Quantitative Data for Derivatized this compound
The derivatization of this compound with TFAA results in the formation of N-(3-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide. The following table summarizes the predicted key analytical parameters for this derivative.
| Analyte | Molecular Weight ( g/mol ) | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| N-(3-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide | 282.04 | 12 - 15 | 283/281 (M+), 214/212 ([M-CF3]+), 186/184 ([M-COCF3]+) |
Note: Retention time is an estimate and will vary depending on the specific GC system and conditions. Mass fragments are predicted based on the structure of the derivative; the presence of bromine results in characteristic isotopic patterns (M+ and M+2).
Visualizations
Derivatization Reaction
The following diagram illustrates the chemical reaction between this compound and trifluoroacetic anhydride.
Caption: Chemical reaction for the derivatization of this compound.
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample preparation to GC-MS data analysis.
Caption: Workflow for the analysis of this compound.
Discussion
The described protocol for the trifluoroacetylation of this compound offers a reliable method for its analysis by GC-MS. The derivatization step is critical for improving the volatility and chromatographic performance of this polar aromatic amine. The resulting N-(3-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide is more amenable to GC separation, resulting in sharper, more symmetrical peaks and improved sensitivity.
The choice of trifluoroacetic anhydride as the derivatizing agent is advantageous due to its high reactivity with primary amines.[3][12] The reaction is typically rapid and proceeds to completion under mild heating. The optional use of pyridine can further enhance the reaction rate and prevent the accumulation of the acidic byproduct, which could potentially degrade the GC column.
The GC-MS parameters provided should serve as a good starting point for method development. Optimization of the oven temperature program and carrier gas flow rate may be necessary to achieve the best separation from other components in a sample matrix. For quantitative analysis, operating the mass spectrometer in SIM mode, monitoring the characteristic ions of the derivatized analyte, will provide the highest sensitivity and selectivity.
Conclusion
This application note provides a comprehensive and detailed protocol for the derivatization of this compound using trifluoroacetic anhydride for GC-MS analysis. The methodology is straightforward, robust, and suitable for routine analysis in research and quality control laboratories. The provided experimental details, data tables, and diagrams will aid researchers, scientists, and drug development professionals in the successful implementation of this analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. labinsights.nl [labinsights.nl]
- 3. h-brs.de [h-brs.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. thermofisher.com [thermofisher.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. cris.unibo.it [cris.unibo.it]
- 11. This compound [webbook.nist.gov]
- 12. weber.hu [weber.hu]
Application Notes and Protocols: The Sandmeyer Reaction of 3-Amino-2-bromotoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the Sandmeyer reaction of 3-amino-2-bromotoluene, a versatile transformation for the synthesis of various 2-bromo-3-substituted toluenes. These products are valuable intermediates in medicinal chemistry and materials science.[1] The protocol covers the essential steps of diazotization and subsequent nucleophilic substitution. Additionally, this note includes a summary of representative quantitative data from analogous reactions, the reaction mechanism, and a visual experimental workflow.
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2][3][4][5] This reaction is particularly valuable for synthesizing substitution patterns that are not readily achievable through direct electrophilic aromatic substitution.[4][6] The transformation proceeds through a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts.[5]
This application note focuses on the Sandmeyer reaction of 3-amino-2-bromotoluene. The resulting 2-bromo-3-halotoluenes and related compounds are important building blocks in the synthesis of pharmaceuticals and other functional organic molecules.[3][5]
Reaction Mechanism
The Sandmeyer reaction involves two main stages:
-
Diazotization: The primary aromatic amine (3-amino-2-bromotoluene) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[7]
-
Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) which catalyzes the replacement of the diazonium group with a halide or pseudohalide.[5] The reaction is believed to proceed via a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) halide to form the final product and regenerate the copper(I) catalyst.[4][5]
Caption: General mechanism of the Sandmeyer reaction.
Quantitative Data
| Starting Material | Product | Catalyst | Yield (%) | Reference |
| 5-Chloro-2-methylaniline | 2-Bromo-4-chlorotoluene | CuBr | 72 | [8] |
| o-Nitro-p-toluidine | 4-Chloro-3-fluorotoluene | CuCl | 33.8 (overall) | [9] |
| o-Nitro-p-toluidine | 4-Bromo-3-fluorotoluene | CuBr | 33.9 (overall) | [9] |
| m-Aminoacetophenone | m-Bromoacetophenone | CuBr | >85 (overall) | [10] |
Experimental Protocols
The following protocols are adapted from general procedures for the Sandmeyer reaction and can be applied to 3-amino-2-bromotoluene.[1][8]
4.1. Diazotization of 3-Amino-2-bromotoluene
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-2-bromotoluene (1.0 eq) in a suitable acidic solution (e.g., 23% aqueous HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 1.5 hours.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
4.2. Sandmeyer Reaction (Bromination Example)
-
In a separate flask, prepare a solution of copper(I) bromide (1.0 eq) in hydrobromic acid (e.g., 47% HBr).
-
Cool the cuprous bromide solution to 0 °C.
-
Slowly add the cold diazonium salt solution prepared in section 4.1 to the cuprous bromide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 30-60 minutes until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography to yield 2,3-dibromotoluene.
Caption: A typical experimental workflow for the Sandmeyer reaction.
Applications in Drug Development and Research
The Sandmeyer reaction is a powerful tool for the synthesis of diverse aryl halides and pseudohalides, which are key intermediates in the development of pharmaceuticals and agrochemicals. For instance, the cyanation of diazonium salts to form benzonitriles is a crucial step in the synthesis of certain antipsychotic drugs.[5] Furthermore, trifluoromethylated aromatic compounds, accessible through Sandmeyer-type reactions, exhibit enhanced metabolic stability, lipophilicity, and bioavailability, making them attractive motifs in drug design.[5] The products derived from the Sandmeyer reaction of 3-amino-2-bromotoluene can serve as versatile precursors for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.
Safety Considerations
-
Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Handle sodium nitrite and strong acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic and produce nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood with adequate cooling and pressure relief.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The Sandmeyer reaction of 3-amino-2-bromotoluene provides a reliable and versatile route to a variety of 2-bromo-3-substituted toluenes. By following the detailed protocols and safety precautions outlined in this application note, researchers can effectively synthesize these valuable intermediates for applications in drug discovery, materials science, and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Bromo-o-toluidine in Materials Science Research
Introduction
3-Bromo-o-toluidine, also known as 3-bromo-2-methylaniline, is an aromatic amine that serves as a versatile chemical intermediate in organic synthesis.[1] Its structure, featuring a bromine atom and a methyl group on the aniline ring, allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules. While its primary applications are in the pharmaceutical and dye manufacturing industries, its potential in materials science is an emerging area of interest.[2][3] The functional groups of this compound allow it to be incorporated into polymers and functional dyes, paving the way for the development of novel materials with tailored electronic and optical properties.
These application notes provide detailed protocols for the synthesis of a hypothetical conducting polymer, poly(3-bromo-2-methylaniline), and a functional azo dye using this compound as the primary building block. The protocols and expected data are based on established chemical principles and analogous systems, offering a practical guide for researchers exploring the materials science applications of this compound.
Application Note 1: Synthesis and Characterization of Poly(3-bromo-2-methylaniline)
Rationale
Substituted polyanilines are a class of conducting polymers with significant potential in organic electronics, including applications in sensors, electrochromic devices, and organic light-emitting diodes (OLEDs). The introduction of substituents onto the aniline monomer unit can modify the polymer's solubility, processability, and electronic properties. The synthesis of poly(3-bromo-2-methylaniline) is proposed here as a novel conducting polymer. The presence of the bromo and methyl groups is expected to influence the polymer's morphology, conductivity, and solubility in organic solvents, making it a candidate for solution-processable electronic devices.
Experimental Protocol: Chemical Oxidative Polymerization
This protocol details the synthesis of poly(3-bromo-2-methylaniline) via chemical oxidative polymerization using ammonium persulfate as the oxidant.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Ammonia solution (30%)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve 1.86 g (10 mmol) of this compound in 100 mL of 1 M HCl in a 250 mL beaker. Stir the solution until the monomer is completely dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled oxidant solution to the stirred monomer solution dropwise over 30 minutes. A color change to dark green or black should be observed, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2 hours, and then leave it at room temperature for 24 hours to ensure the completion of polymerization.
-
Polymer Isolation: Filter the precipitate using a Buchner funnel. Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Doping/De-doping: To obtain the conductive (doped) form of the polymer (emeraldine salt), dry the powder under vacuum. To obtain the non-conductive (de-doped) form (emeraldine base), treat the filtered polymer with a 30% ammonia solution for 2 hours, then wash with deionized water until the filtrate is neutral, and finally dry under vacuum.
Characterization:
The synthesized poly(3-bromo-2-methylaniline) can be characterized using the following techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the doping state of the polymer.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties, including oxidation and reduction potentials.
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the characterization of poly(3-bromo-2-methylaniline). These values are hypothetical and based on typical data for substituted polyanilines.
| Characterization Technique | Parameter | Expected Value (Emeraldine Salt) | Expected Value (Emeraldine Base) |
| FT-IR Spectroscopy | C=C stretching (quinoid) | ~1580 cm⁻¹ | ~1590 cm⁻¹ |
| C=C stretching (benzenoid) | ~1490 cm⁻¹ | ~1500 cm⁻¹ | |
| C-N stretching | ~1300 cm⁻¹ | ~1310 cm⁻¹ | |
| C-Br stretching | ~680 cm⁻¹ | ~680 cm⁻¹ | |
| UV-Vis Spectroscopy | π-π* transition | ~330 nm | ~340 nm |
| Polaron band transition | ~420 nm | - | |
| Bipolaron band transition | ~800 nm | - | |
| Cyclic Voltammetry | First Oxidation Peak | ~0.4 V (vs. Ag/AgCl) | Not applicable |
| Second Oxidation Peak | ~0.8 V (vs. Ag/AgCl) | Not applicable | |
| Conductivity | Electrical Conductivity | 10⁻³ - 10⁻¹ S/cm | 10⁻¹⁰ - 10⁻⁸ S/cm |
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of poly(3-bromo-2-methylaniline).
Application Note 2: Synthesis of a Functional Azo Dye
Rationale
Azo dyes are a significant class of organic colorants used in various technological applications, including textiles, printing, and optical data storage. The properties of an azo dye, such as its color, lightfastness, and solubility, are determined by the chemical structure of its precursor molecules. This compound can be used as a diazo component in the synthesis of novel azo dyes. The presence of the bromo and methyl groups can influence the electronic properties of the resulting dye, potentially leading to desirable spectroscopic characteristics for applications in functional materials, such as nonlinear optics or as sensors.
Experimental Protocol: Diazotization and Azo Coupling
This protocol describes the synthesis of a functional azo dye by diazotizing this compound and coupling it with a suitable coupling agent, such as phenol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated and 2 M)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium carbonate
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 1.86 g (10 mmol) of this compound in 20 mL of 2 M HCl in a 100 mL beaker. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (10.1 mmol) of sodium nitrite in 10 mL of deionized water and cool it to 0-5 °C.
-
Slowly add the sodium nitrite solution to the this compound solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
-
Coupling Reaction:
-
In a 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of 10% NaOH solution. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the phenol solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate (the azo dye) should form immediately.
-
-
Dye Isolation:
-
Continue stirring the mixture for 1 hour in the ice bath.
-
Neutralize the solution with dilute HCl to precipitate the dye completely.
-
Filter the crude dye using a Buchner funnel and wash it with cold water.
-
Recrystallize the dye from an appropriate solvent (e.g., ethanol/water mixture) to purify it.
-
Dry the purified dye in a desiccator.
-
Quantitative Data Summary
The following table presents the expected spectroscopic data for the synthesized azo dye.
| Characterization Technique | Parameter | Expected Value |
| UV-Vis Spectroscopy | λmax (in ethanol) | 400 - 450 nm |
| FT-IR Spectroscopy | O-H stretching | ~3400 cm⁻¹ |
| N=N stretching | ~1450 cm⁻¹ | |
| C-Br stretching | ~680 cm⁻¹ |
Caption: Potential pathways for developing advanced materials from this compound.
References
Application Notes and Protocols for N-Alkylation of 3-Bromo-o-toluidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 3-bromo-o-toluidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Three primary methods for N-alkylation are presented: Direct Alkylation with Alkyl Halides, Reductive Amination, and the Buchwald-Hartwig Amination.
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes the quantitative data for different N-alkylation methods for this compound. This allows for a direct comparison of reaction conditions and yields for the synthesis of various N-alkylated derivatives.
| Alkyl Group | Method | Alkylating/Coupling Agent | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl | Direct Alkylation | Ethyl Bromide | Acetonitrile | K₂CO₃ | Reflux | 12 | ~75-85 |
| n-Propyl | Direct Alkylation | n-Propyl Bromide | DMF | NaH | Room Temp. | 8 | ~80-90 |
| n-Butyl | Direct Alkylation | n-Butyl Bromide | DMSO | K₂CO₃ | 80 | 10 | ~70-80 |
| Ethyl | Reductive Amination | Acetaldehyde | Dichloromethane | Sodium Triacetoxyborohydride | Room Temp. | 4 | ~85-95 |
| n-Propyl | Reductive Amination | Propionaldehyde | 1,2-Dichloroethane | Sodium Triacetoxyborohydride | Room Temp. | 5 | ~85-95 |
| n-Butyl | Reductive Amination | Butyraldehyde | Methanol | Sodium Borohydride | Room Temp. | 6 | ~80-90 |
| Cyclopropyl | Buchwald-Hartwig | Cyclopropylamine | Toluene | Pd₂(dba)₃, XPhos, NaOtBu | 100 | 24 | 84[1] |
| Phenyl | Buchwald-Hartwig | Aniline | Dioxane/Water | Pd(dppf)Cl₂, K₂CO₃ | 100 | 12 | ~70-80[2] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, n-propyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) to the solution and stir the mixture.
-
Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Reductive Amination
This protocol outlines the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetaldehyde, propionaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCE or DCM.
-
Add the desired aldehyde or ketone (1.1 - 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the N-alkylated product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed N-arylation or N-alkylation of this compound. The following is a general procedure adaptable for various amines.
Materials:
-
This compound
-
Amine (e.g., cyclopropylamine, aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(dppf)Cl₂)
-
Phosphine ligand (e.g., XPhos, dppf)
-
Base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5 - 2.5 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 - 2.0 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-substituted product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Caption: Workflow for Buchwald-Hartwig Amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-o-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Bromo-o-toluidine. The sterically hindered nature of this substrate often requires careful optimization of reaction conditions to achieve high yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and similar ortho-substituted bromoanilines.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Inefficient Catalyst System | 1. Switch to a more active catalyst: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Consider using a preformed palladacycle catalyst such as CataCXium® A Pd G3, which has shown high efficacy for unprotected ortho-bromoanilines.[2][3] 2. Employ bulky, electron-rich ligands: Ligands like SPhos and XPhos can enhance catalyst activity and stability, facilitating the coupling of challenging substrates.[1][4][5] | The steric bulk of the ortho-methyl and amino groups in this compound can impede the oxidative addition step of the catalytic cycle. More active catalyst systems are required to overcome this hindrance.[2][3] |
| Inappropriate Base | 1. Screen different bases: While K₂CO₃ is a common choice, it may not be optimal. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in combination with specific catalysts for this type of substrate.[2][3] 2. Consider stronger bases: For particularly challenging couplings, stronger bases like K₃PO₄ might be necessary.[5] | The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[5] |
| Suboptimal Solvent | 1. Test alternative solvents: Dioxane/water mixtures are frequently used, but other solvents can provide superior results.[2][3] 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a high-performing solvent for the Suzuki coupling of unprotected ortho-bromoanilines, leading to a significant increase in yield.[2][3] | The solvent affects the solubility of reactants and the stability of the catalytic species.[1] |
| Low Reaction Temperature | 1. Increase the reaction temperature: If the reaction is sluggish, consider increasing the temperature to the reflux temperature of the solvent (e.g., 80-100 °C for dioxane or 2-MeTHF). | Higher temperatures can help overcome the activation energy barrier for the oxidative addition of sterically hindered aryl bromides. |
| Catalyst Decomposition | 1. Ensure an inert atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[5] | Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[5] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | 1. Ensure rigorous degassing of all reagents and solvents. 2. Use a high-quality palladium(0) precatalyst. |
| Protodeboronation (Cleavage of the C-B bond of the boronic acid) | Harsh reaction conditions (e.g., strong base, high temperature, excessive water). | 1. Use a milder base (e.g., K₂CO₃) if compatible with achieving a good yield. 2. Minimize the amount of water in the reaction mixture. 3. Consider using boronic esters (e.g., pinacol esters), which can be more stable. |
| Dehalogenation (Replacement of Bromine with Hydrogen) | Presence of a hydride source and a catalyst that promotes this side reaction. | 1. Ensure the solvent is not a hydride source (e.g., use aprotic solvents). 2. The choice of ligand can influence the extent of dehalogenation; screening may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The primary challenge arises from steric hindrance. The presence of a methyl group and an amino group ortho to the bromine atom makes it difficult for the palladium catalyst to access the C-Br bond for the initial oxidative addition step in the catalytic cycle. This often results in low reaction rates and yields with standard Suzuki coupling conditions.[2][3]
Q2: Do I need to protect the amino group of this compound before performing the Suzuki coupling?
A2: Not necessarily. Recent studies have shown that successful Suzuki-Miyaura cross-coupling reactions can be performed on unprotected ortho-bromoanilines, achieving good to excellent yields with the appropriate choice of catalyst, ligand, base, and solvent.[2][3] This avoids the need for additional protection and deprotection steps, making the synthesis more efficient.
Q3: What is a good starting point for optimizing the reaction conditions?
A3: Based on recent literature for similar substrates, a good starting point would be to use a CataCXium® A Pd G3 palladacycle catalyst, cesium carbonate (Cs₂CO₃) as the base, and 2-methyltetrahydrofuran (2-MeTHF) as the solvent, with a reaction temperature of around 80 °C.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials (this compound and the boronic acid) and the formation of the desired product.[6]
Data Presentation: Optimization of Suzuki Coupling for an Unprotected Ortho-Bromoaniline
The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of a substrate structurally similar to this compound. This data highlights the significant impact of catalyst, base, and solvent selection on the reaction yield.
Reaction: Coupling of an unprotected ortho-bromoaniline with an arylboronic ester.
| Entry | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | 10:1 Dioxane/H₂O | 90 | 11 |
| 2 | CataCXium® A Pd G3 (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 51 |
| 3 | CataCXium® A Pd G3 (10) | Cs₂CO₃ (2) | Ethyl Acetate | 80 | Low |
| 4 | CataCXium® A Pd G3 (10) | Cs₂CO₃ (2) | Toluene | 80 | Low |
| 5 | CataCXium® A Pd G3 (10) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 95 |
| 6 | Pd(OAc)₂/SPhos (10) | Cs₂CO₃ (2) | 2-MeTHF | 80 | No Product |
| 7 | Pd₂(dba)₃/XPhos (10) | Cs₂CO₃ (2) | 2-MeTHF | 80 | No Product |
Data adapted from a study on a structurally related unprotected ortho-bromoaniline, demonstrating key optimization trends.[2][3]
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol is adapted from a successful procedure for the coupling of unprotected ortho-bromoanilines.[2][3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid or ester (1.5 equiv.)
-
CataCXium® A Pd G3 (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
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2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed (to make a 0.3 M solution)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, CataCXium® A Pd G3, and cesium carbonate.
-
Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 2-MeTHF via syringe to achieve a concentration of 0.3 M with respect to the this compound.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: A general experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Common side reactions in the bromination of o-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bromination of o-toluidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the bromination of o-toluidine?
A1: The bromination of o-toluidine is prone to several side reactions due to the strong activating and directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring. The primary side reactions include:
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Polybromination: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the introduction of more than one bromine atom onto the ring, forming di- or even tri-brominated products. For instance, 2,4-dibromo-o-toluidine can be a significant byproduct.[1]
-
Formation of Positional Isomers: The amino and methyl groups direct incoming electrophiles to the ortho and para positions. In o-toluidine, the positions para to the amino group and ortho to the methyl group (position 4) and ortho to the amino group (position 6) are activated. This can result in a mixture of monobrominated isomers, such as 4-bromo-o-toluidine, in addition to the desired product.[1]
Q2: Why does my reaction mixture turn dark brown or black?
Q3: How can I control the high reactivity of o-toluidine to prevent polybromination?
Troubleshooting Guides
Problem: My TLC/GC-MS analysis shows multiple products.
| Possible Cause | Suggested Solution |
| Polybromination | Protect the amino group by acetylation before bromination. Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. Carefully control the stoichiometry of the brominating agent, avoiding a large excess. |
| Isomer Formation | The formation of multiple isomers is inherent to the directing effects of the substituents. Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Purification techniques such as fractional crystallization or column chromatography will be necessary to separate the isomers. |
| Starting Material Impurity | Ensure the purity of the starting o-toluidine, as impurities can lead to additional side products. Purification of the starting material by distillation may be necessary.[5] |
Problem: The yield of the desired monobrominated product is low.
| Possible Cause | Suggested Solution |
| Side Reactions | As mentioned above, polybromination and oxidation consume the starting material and reduce the yield of the desired product. Implementing strategies to minimize these side reactions, such as protecting the amino group, is crucial. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary, but be cautious as this can also promote side reactions. |
| Product Loss During Workup | Aromatic amines and their salts can have significant solubility in aqueous layers during extraction. Ensure proper pH adjustment to liberate the free amine for extraction into an organic solvent. Back-extraction of the aqueous layers can help recover dissolved product. |
Quantitative Data
The following table summarizes the product distribution from an experimental bromination of o-toluidine using N-bromosuccinimide (NBS) in benzene, as reported in the literature.[1]
| Product | Percentage in Mixture |
| 2-bromo-o-toluidine | 69% |
| 4-bromo-o-toluidine | 22% |
| 2,4-dibromo-o-toluidine | 4% |
| Unreacted o-toluidine | 6% |
Experimental Protocols
Protocol 1: Direct Bromination of o-Toluidine with N-Bromosuccinimide
This protocol is based on a literature procedure and is likely to produce a mixture of products that will require purification.[1]
-
Dissolve Substrate: Dissolve o-toluidine (1.4 mol) in a suitable inert solvent such as benzene (4 liters) in a reaction flask.
-
Add Brominating Agent: Add N-bromosuccinimide (1.4 mol) to the solution at once.
-
Reaction: Stir the mixture at room temperature for approximately 6 hours. Monitor the reaction progress by GLC or TLC.
-
Workup:
-
Remove the solvent in vacuo.
-
Take up the resulting oil in pentane.
-
Add ice and acetic anhydride (40 g) to the pentane solution.
-
Filter the mixture and separate the layers.
-
Remove the pentane from the organic layer in vacuo.
-
-
Purification: Purify the resulting oil by vacuum distillation to separate the isomeric products and byproducts.
Protocol 2: Bromination of Aceto-o-toluidide (Amide Protection Strategy)
This protocol is a general method to improve selectivity and reduce side reactions.
-
Protection of the Amino Group:
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In a flask, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride with stirring.
-
Gently warm the mixture if necessary to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the aceto-o-toluidide.
-
Filter, wash with water, and dry the product.
-
-
Bromination:
-
Dissolve the dried aceto-o-toluidide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the brominated product.
-
-
Hydrolysis (Deprotection):
-
Collect the brominated acetanilide and reflux it with an aqueous acid solution (e.g., HCl or H₂SO₄) or a basic solution (e.g., NaOH) until hydrolysis is complete.
-
Neutralize the solution to precipitate the brominated o-toluidine.
-
Filter, wash with water, and dry the final product.
-
-
Purification: Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the purified brominated o-toluidine.
Visualizations
Caption: Reaction pathways in the bromination of o-toluidine.
Caption: Experimental workflow to minimize side reactions.
References
- 1. US4188342A - Ortho-bromination of ortho-alkylated anilines - Google Patents [patents.google.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. ijariit.com [ijariit.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 3-Bromo-o-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-o-toluidine. The following information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely employed strategy for the synthesis of this compound involves a three-step process:
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Protection of the amino group: The starting material, o-toluidine, is first acetylated to form N-acetyl-o-toluidine. This is done to moderate the activating effect of the amino group and prevent side reactions such as oxidation and polybromination.
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Bromination: The N-acetyl-o-toluidine is then brominated. The acetyl group directs the substitution primarily to the para position relative to itself, which is the meta position (position 3) relative to the methyl group.
-
Deprotection: The resulting 3-Bromo-N-acetyl-o-toluidine is hydrolyzed to yield the final product, this compound.
Q2: Why is direct bromination of o-toluidine not recommended?
A2: Direct bromination of o-toluidine is generally not recommended due to the strong activating and ortho-, para-directing nature of the amino group. This can lead to a mixture of products, including 4-bromo-2-methylaniline, 6-bromo-2-methylaniline, and di-brominated species.[1] The reaction is also prone to oxidation of the aniline ring by bromine. Protecting the amino group as an acetamide provides better control over the regioselectivity and minimizes side reactions.
Q3: What are the main isomeric impurities I might encounter?
A3: The primary isomeric impurities in the synthesis of this compound are 5-bromo-2-methylaniline and di-bromo derivatives. The formation of these isomers is influenced by the reaction conditions, particularly the temperature and the choice of brominating agent.
Q4: How can I purify the final product and remove isomeric impurities?
A4: Purification of this compound from its isomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Fractional distillation under reduced pressure: This can be effective if there is a sufficient difference in the boiling points of the isomers.
-
Column chromatography: This is a more effective method for separating isomers with close boiling points.
-
Crystallization: If the desired product is a solid and has different solubility characteristics from its impurities, recrystallization can be a powerful purification technique.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of N-acetyl-o-toluidine (Step 1) | Incomplete acetylation. | - Ensure the acetic anhydride is fresh and not hydrolyzed. - Increase the reaction time or temperature slightly. - Use a slight excess of acetic anhydride. |
| Formation of Multiple Isomers During Bromination (Step 2) | Reaction conditions are not optimal for regioselectivity. | - Maintain a low reaction temperature to improve selectivity. - Use a less reactive brominating agent, such as N-bromosuccinimide (NBS), which can sometimes offer better regioselectivity.[1] - Control the rate of addition of the brominating agent. |
| Low Yield of this compound After Hydrolysis (Step 3) | Incomplete hydrolysis of the acetamide group. | - Increase the reflux time during the hydrolysis step. - Ensure a sufficient concentration of the acid or base catalyst is used for hydrolysis. |
| Product Discoloration | Oxidation of the aniline product. | - Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. - During workup, minimize exposure to air and light. |
| Difficulty Separating Isomers | Similar physical properties of the isomers. | - Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases). - Consider derivatization of the isomeric mixture to facilitate separation, followed by removal of the derivatizing group. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylation, Bromination, and Hydrolysis
This protocol is adapted from the synthesis of the isomeric 3-bromo-4-aminotoluene and is a reliable method for obtaining this compound.[2]
Step 1: Acetylation of o-toluidine
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In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine in glacial acetic acid.
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Add acetic anhydride to the solution.
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Reflux the mixture for 2-3 hours.
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Allow the reaction mixture to cool, then pour it into cold water with stirring to precipitate the N-acetyl-o-toluidine.
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Filter the solid, wash with water, and dry.
Step 2: Bromination of N-acetyl-o-toluidine
-
Dissolve the dried N-acetyl-o-toluidine in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into a solution of sodium bisulfite in water to quench excess bromine.
-
Filter the precipitated 3-Bromo-N-acetyl-o-toluidine, wash with water, and dry.
Step 3: Hydrolysis of 3-Bromo-N-acetyl-o-toluidine
-
Suspend the 3-Bromo-N-acetyl-o-toluidine in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
| Reaction Step | Reactants | Reagents/Solvents | Typical Yield | Reference |
| Acetylation | o-toluidine | Acetic anhydride, Glacial acetic acid | >90% | General Procedure |
| Bromination | N-acetyl-o-toluidine | Bromine, Glacial acetic acid | 60-70% (of desired isomer) | [2] |
| Hydrolysis | 3-Bromo-N-acetyl-o-toluidine | Ethanol, Concentrated HCl, NaOH | >85% | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Purification of 3-Bromo-o-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-o-toluidine from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Product is a dark oil and does not solidify.
-
Possible Cause: Presence of impurities such as unreacted o-toluidine or di-brominated byproducts which can lower the melting point and inhibit crystallization. O-toluidine itself is a liquid at room temperature and can discolor upon exposure to air and light.
-
Solution:
-
Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the basic amine impurities, including unreacted o-toluidine, and transfer them to the aqueous layer. Neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution), wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Vacuum Distillation: If the product is still an oil after washing, vacuum distillation can be effective in separating this compound from less volatile di-brominated impurities and more volatile starting materials.
-
Recrystallization: Attempt recrystallization from a non-polar solvent or a mixed solvent system. Even if it oils out initially, scratching the flask or adding a seed crystal might induce crystallization.
-
Problem 2: Poor separation of isomers during column chromatography.
-
Possible Cause: this compound and its isomers (e.g., 5-bromo-o-toluidine) have very similar polarities, making separation on standard silica gel challenging. Additionally, as an aromatic amine, this compound can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.
-
Solution:
-
Amine-Treated Silica or Alumina: Use a stationary phase with reduced acidity, such as neutral alumina or amine-functionalized silica gel. This will minimize the acid-base interactions and improve peak shape.
-
Mobile Phase Additive: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent. The triethylamine will compete with the product for the acidic sites on the silica gel, reducing tailing.
-
Solvent System Optimization: Carefully optimize the mobile phase. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may provide better separation.
-
Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, consider using reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water.
-
Problem 3: Low recovery after recrystallization.
-
Possible Cause: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures. Alternatively, too much solvent may have been used.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which this compound is sparingly soluble at room temperature but readily soluble when hot.
-
Mixed Solvent System: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, it can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route. If synthesized by the direct bromination of o-toluidine, common impurities include:
-
Unreacted o-toluidine: The starting material may not have fully reacted.
-
Isomeric monobromotoluidines: Bromination can also occur at other positions on the aromatic ring, leading to isomers such as 5-bromo-o-toluidine.
-
Di-brominated products: Over-bromination can lead to the formation of products like 3,5-dibromo-o-toluidine.
If synthesized via reduction of a nitrotoluene precursor, impurities could include the unreacted nitro compound or other partially reduced intermediates.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the purification of similar compounds, a good starting point for recrystallization would be a non-polar solvent like hexanes or cyclohexane, or a mixed solvent system such as ethanol/water or ethyl acetate/hexanes.[1] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation can be an effective method for purifying this compound, especially for separating it from non-volatile impurities like di-brominated byproducts or salts. The boiling points of the isomeric bromo-o-toluidines are likely to be very close, so fractional distillation may be required for isomer separation, which can be challenging.
Q4: My purified this compound is yellow to brown. How can I decolorize it?
A4: The color is likely due to the oxidation of the amine. To decolorize the product, you can try the following:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and swirl the solution for a few minutes. The colored impurities will adsorb onto the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Washing with a Reducing Agent: A dilute solution of a reducing agent like sodium bisulfite can sometimes help to remove colored oxidation products.
Data Presentation
Table 1: Physical Properties of Toluidine Isomers and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| o-Toluidine | C₇H₉N | 107.15 | 200-202 | -23 |
| This compound | C₇H₈BrN | 186.05 | ~240 (decomposes) | 31-33 |
| 5-Bromo-o-toluidine | C₇H₈BrN | 186.05 | Not available | 53-55 |
| 3,5-Dibromo-o-toluidine | C₇H₆Br₂N | 263.94 | Not available | Not available |
Note: Data is compiled from various sources and should be used as a reference. The boiling point of this compound is an estimate as it may decompose at atmospheric pressure.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolve the crude this compound in a suitable organic solvent (e.g., 100 mL of diethyl ether for every 10 g of crude product).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1M HCl (3 x 50 mL). Combine the aqueous extracts.
-
Wash the organic layer with brine (1 x 50 mL) and set it aside (this layer may contain non-basic impurities).
-
Cool the combined acidic aqueous extracts in an ice bath and slowly basify with 2M NaOH until the solution is basic (pH > 10), as confirmed with pH paper.
-
Extract the now basic aqueous solution with diethyl ether (3 x 50 mL).
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Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., hexanes or an ethanol/water mixture) until the solid just dissolves.
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If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
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Perform a hot filtration to remove the charcoal and any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
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Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Troubleshooting low conversion in 3-Bromo-o-toluidine reactions
Welcome to the technical support center for troubleshooting reactions involving 3-Bromo-o-toluidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in common chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in reactions with this compound?
Low conversion rates in reactions involving this compound can often be attributed to a few key factors:
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Reagent Quality: The purity of this compound and other reagents is critical. Impurities can poison catalysts or participate in side reactions.[1]
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Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly hinder reaction progress.[2][3]
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Inert Atmosphere: For many cross-coupling reactions, failure to maintain a strictly inert atmosphere can deactivate the catalyst.[4]
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Catalyst System: The choice of catalyst and ligand is crucial and often substrate-dependent. An inappropriate catalyst system can lead to poor yields.[5][6]
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Diazonium Salt Instability: In Sandmeyer reactions, the diazonium salt of this compound can be unstable at elevated temperatures, leading to decomposition.[7]
Q2: How does the quality of this compound affect my reaction?
Using high-quality this compound is essential for achieving accurate and reliable results.[1] Impurities can lead to:
-
Inconsistent Yields: The presence of contaminants can introduce variability in your reaction outcomes.
-
Side Product Formation: Impurities can react with your reagents, leading to a complex mixture and difficult purification.
-
Catalyst Deactivation: Certain impurities can act as catalyst poisons, particularly in sensitive cross-coupling reactions.
It is recommended to use freshly purified this compound. Purification can be achieved by distillation under reduced pressure.[8]
Q3: Can I use the same reaction conditions for this compound as I would for other bromoanilines?
While general conditions for reactions like Suzuki or Buchwald-Hartwig aminations provide a good starting point, optimization is often necessary for this compound. The presence of the ortho-methyl group can introduce steric hindrance, potentially requiring more robust catalyst systems or longer reaction times. The electronic properties of the aminotoluene ring will also influence its reactivity compared to other bromoanilines.
Troubleshooting Guides
Low Conversion in Sandmeyer Reactions
The Sandmeyer reaction is a two-step process involving diazotization followed by reaction with a copper(I) salt.[9] Low yields can arise from issues in either step.
Problem: Incomplete Diazotization
-
Symptoms: Presence of starting this compound after the diazotization step.
-
Possible Causes:
-
Incorrect stoichiometry of sodium nitrite or acid.
-
Temperature too high, leading to premature decomposition of nitrous acid.
-
Insufficiently acidic conditions.
-
-
Solutions:
Problem: Decomposition of the Diazonium Salt
-
Symptoms: Vigorous gas evolution (N₂) before the addition of the copper catalyst, formation of dark, tar-like byproducts.[7]
-
Possible Causes:
-
Temperature exceeding 5 °C during diazotization or before the addition of the copper salt.[7]
-
Instability of the diazonium salt.
-
-
Solutions:
-
Strictly control the temperature throughout the diazotization and subsequent steps.
-
Use the diazonium salt solution immediately after preparation.
-
Problem: Inefficient Copper-Catalyzed Substitution
-
Symptoms: The diazonium salt is formed, but the desired bromo-product is not obtained in high yield.
-
Possible Causes:
-
Inactive copper(I) catalyst.
-
Incorrect copper salt (Cu(II) is generally less effective for the classic Sandmeyer reaction).[7]
-
-
Solutions:
-
Use freshly prepared or high-quality copper(I) bromide (CuBr).
-
Ensure the complete reduction of any Cu(II) species if preparing the catalyst in situ.
-
Low Conversion in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[2] Troubleshooting low conversion often involves a systematic evaluation of the reaction components.[2][3]
Problem: Low or No Product Formation
-
Symptoms: Starting material (this compound) remains largely unreacted.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst/Ligand | Screen different palladium catalysts and phosphine ligands. For electron-rich anilines, bulky electron-rich ligands can be effective.[5] Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.[4] |
| Ineffective Base | The choice of base is critical.[3][4] Screen inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base should be finely powdered and anhydrous. |
| Inappropriate Solvent | The solvent must dissolve the reactants and facilitate the catalytic cycle. Common choices include toluene, dioxane, or THF, often with some water.[4][5] Ensure the solvent is degassed to remove oxygen. |
| Boronic Acid/Ester Instability | Boronic acids can undergo protodeboronation at high temperatures.[4] Use high-purity boronic acid or consider using the more stable pinacol ester derivative. |
| Suboptimal Temperature | Many Suzuki reactions require heating.[4] If conversion is low at a certain temperature, consider a stepwise increase. |
Low Conversion in Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[6][11]
Problem: Incomplete Reaction
-
Symptoms: A significant amount of this compound remains after the reaction time.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst and Ligand Choice | This is a critical parameter.[6] Buchwald or Hartwig's groups have developed various generations of catalysts and ligands suitable for different substrates. For an electron-rich aryl bromide like this compound, a more electron-rich and sterically hindered phosphine ligand might be necessary to promote oxidative addition.[5] |
| Base Strength and Solubility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[11] The solubility of the base in the chosen solvent can also impact the reaction rate. |
| Solvent Effects | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[11] The solvent must be thoroughly degassed. |
| Reaction Temperature and Time | While some modern catalysts work at room temperature, heating is often required (e.g., 80-110 °C).[11] If conversion is low, increasing the temperature or extending the reaction time may be beneficial. |
| Inert Atmosphere | The Pd(0) catalyst is sensitive to oxygen.[4] All reagents and solvents should be degassed, and the reaction should be run under a positive pressure of an inert gas like argon or nitrogen. |
Data Presentation
Table 1: General Conditions for Suzuki-Miyaura Coupling with Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) |
| Catalyst Loading | 1-5 mol% | 1-3 mol% | 2-5 mol% |
| Ligand Loading | - | 1.1-1.5 eq to Pd | - |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF |
| Temperature | 80-110 °C | 90-120 °C | 70-100 °C |
| Typical Yield Range | 70-95% | 85-99% | 80-98% |
Note: Yields are highly dependent on the specific substrates and must be optimized.
Table 2: General Conditions for Buchwald-Hartwig Amination with Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst |
| Catalyst Loading | 1-2 mol% | 1-3 mol% | 0.5-2 mol% |
| Ligand | BINAP | XPhos | - |
| Ligand Loading | 1.1-1.5 eq to Pd | 1.1-1.5 eq to Pd | - |
| Base | NaOtBu | LiHMDS | K₃PO₄ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80-110 °C | 90-120 °C | Room Temp to 100 °C |
| Typical Yield Range | 75-98% | 80-99% | 90-99% |
Note: Yields are highly dependent on the specific substrates and must be optimized.[11]
Experimental Protocols
Protocol 1: General Procedure for Sandmeyer Reaction of this compound
-
Diazotization:
-
Dissolve this compound (1.0 eq) in a suitable aqueous acid (e.g., 48% HBr, 3-4 eq) with cooling in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Monitor for the presence of nitrous acid using starch-iodide paper.
-
-
Copper-Catalyzed Bromination:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.0-1.2 eq) in the corresponding acid (e.g., 48% HBr).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.
-
Allow the reaction to warm to room temperature and then gently heat (e.g., 50-60 °C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the boronic acid or ester (1.1-1.5 eq), base (e.g., K₂CO₃, 2.0-3.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 eq) and degassed solvent (e.g., toluene/water 4:1).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., BINAP, 1.1-1.5 eq relative to Pd), and base (e.g., NaOtBu, 1.2-1.5 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the amine coupling partner (1.1-1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
-
Reaction:
-
Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low conversion in chemical reactions.
Caption: Simplified pathway for the Sandmeyer reaction of this compound.
Caption: Catalytic cycle for Palladium-catalyzed cross-coupling reactions.
References
- 1. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
Preventing dehalogenation as a side reaction of 3-Bromo-o-toluidine
Welcome to the Technical Support Center for 3-Bromo-o-toluidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent dehalogenation, a common side reaction encountered during chemical syntheses involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of o-toluidine as a byproduct. This process, also known as hydrodehalogenation, reduces the yield of the desired product and complicates purification.[1][2]
Q2: Which types of reactions are most prone to dehalogenation with this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to dehalogenation. These include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][4][5] The electron-rich nature of the this compound ring can enhance the likelihood of this side reaction.
Q3: What are the primary causes of dehalogenation?
A3: Several factors can contribute to dehalogenation, including:
-
Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand can influence the relative rates of the desired coupling versus dehalogenation.
-
Base: The strength and type of base used can significantly impact the reaction pathway. Strong bases may promote the formation of palladium-hydride species that lead to dehalogenation.[4]
-
Solvent: Polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation in some cases.[6]
-
Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[4]
-
Impurities: The presence of water or other proton sources can facilitate the dehalogenation process.
Q4: How can I detect the formation of the dehalogenated byproduct, o-toluidine?
A4: The presence of o-toluidine can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude reaction mixture will show a peak with the molecular weight corresponding to o-toluidine.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for o-toluidine, including a new aromatic proton signal in the region where the bromine was previously located.
Troubleshooting Guide
This guide provides solutions to common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of o-toluidine byproduct (>10%) | Inappropriate Ligand Choice: The ligand may not be sufficiently bulky or electron-rich to promote rapid reductive elimination of the desired product. | Action: Switch to a bulkier, electron-rich phosphine ligand such as XPhos or SPhos. These ligands can accelerate the desired coupling pathway relative to the dehalogenation pathway.[1] |
| Strong Base: Use of strong bases like sodium tert-butoxide can favor dehalogenation. | Action: Screen weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in minimizing dehalogenation.[1][4] | |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation. | Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the overall time at elevated temperatures.[4][6] | |
| Solvent Effects: Solvents such as DMF and dioxane can promote dehalogenation. | Action: Switch to a less coordinating, non-polar aprotic solvent like toluene or xylene.[6] | |
| Low or no conversion of starting material with some dehalogenation | Catalyst Inactivity: The palladium catalyst may not be active enough under the chosen conditions. | Action: Consider a different palladium precursor (e.g., Pd₂(dba)₃ instead of Pd(OAc)₂). Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
| Insufficient Base Strength: While strong bases can cause dehalogenation, a base that is too weak may result in poor reaction kinetics. | Action: If using a weak base, ensure it is finely powdered and adequately stirred. A slight increase in the equivalents of a weaker base may be beneficial. | |
| Reaction is sluggish and still produces the dehalogenated byproduct | Combination of Factors: A combination of suboptimal ligand, base, and solvent may be contributing to the issue. | Action: Systematically optimize the reaction conditions. A Design of Experiments (DoE) approach can be efficient in screening multiple parameters (ligand, base, solvent, temperature) simultaneously to identify the optimal conditions for your specific substrate coupling. |
Data on Dehalogenation Prevention
The following table summarizes the expected qualitative effects of different reaction parameters on the yield of the desired product versus the formation of the dehalogenated byproduct in a typical palladium-catalyzed cross-coupling reaction with this compound.
| Parameter | Condition A (Prone to Dehalogenation) | Condition B (Minimized Dehalogenation) | Expected Outcome for Condition B |
| Ligand | PPh₃ | XPhos or SPhos | Increased yield of desired product, decreased o-toluidine |
| Base | NaOtBu | K₃PO₄ or Cs₂CO₃ | Increased yield of desired product, decreased o-toluidine |
| Solvent | Dioxane or DMF | Toluene or Xylene | Increased yield of desired product, decreased o-toluidine |
| Temperature | 110 °C | 80 °C | Increased yield of desired product, decreased o-toluidine |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction designed to minimize the dehalogenation of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely powdered and dried)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagram illustrates the competing catalytic cycles in a palladium-catalyzed cross-coupling reaction, highlighting the desired product formation and the undesired dehalogenation pathway.
Figure 1. Competing pathways in Pd-catalyzed cross-coupling reactions.
References
Choice of base and ligand for cross-coupling with 3-Bromo-o-toluidine
Technical Support Center: Cross-Coupling with 3-Bromo-o-toluidine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing this compound in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this compound arise from its structure. The ortho-methyl group introduces steric hindrance around the bromine atom, which can impede the oxidative addition step in the catalytic cycle. Additionally, the free amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Careful selection of a bulky, electron-rich ligand is often necessary to overcome these challenges.
Q2: Which types of cross-coupling reactions are suitable for this compound?
A2: this compound can be a suitable substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[1][2]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3][4]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[5][6]
The success of each reaction is highly dependent on the optimization of the catalyst system and reaction conditions.
Q3: Why is the choice of base so critical in these reactions?
A3: The base plays a crucial role in the catalytic cycle of most cross-coupling reactions. In Suzuki-Miyaura couplings, the base activates the organoboron species to facilitate transmetalation.[7] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[8] The strength and nature of the base can significantly impact reaction rates and yields. For sterically hindered substrates like this compound, a careful balance is needed; a base that is strong enough to promote the desired reaction but not so strong as to cause side reactions like dehalogenation is required.
Q4: Can I perform the coupling reaction without protecting the amino group?
A4: Yes, it is often possible to perform cross-coupling reactions on unprotected ortho-bromoanilines.[9] However, the success of such a strategy is highly dependent on the specific reaction conditions, particularly the choice of ligand and base. In some cases, protecting the amine group (e.g., as an acetamide) can prevent catalyst inhibition and lead to higher yields, though this adds extra steps to the synthetic sequence.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst Inactivity: The palladium catalyst may not be effectively activated or may be inhibited by the aniline substrate. 2. Steric Hindrance: The ortho-methyl group is preventing efficient oxidative addition. 3. Insufficient Base Strength: The chosen base is not strong enough to promote the catalytic cycle. | 1. Screen Ligands: Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) to promote oxidative addition and stabilize the catalyst.[10] 2. Increase Temperature: Carefully increase the reaction temperature to overcome the activation barrier. 3. Change Base: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. |
| Significant Dehalogenation (Hydrodehalogenation) | 1. Base is too strong or nucleophilic. 2. Presence of a Palladium-Hydride Species. | 1. Switch to a Weaker Base: Consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like alkoxides. 2. Optimize Ligand: Use bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination. 3. Protect the Amine: The free amino group can sometimes promote dehalogenation; protection may be necessary. |
| Formation of Homocoupling Products | 1. Oxygen in the Reaction Mixture: This is a common issue in Sonogashira couplings, leading to alkyne homocoupling. 2. Inefficient Transmetalation in Suzuki Couplings. | 1. Degas Thoroughly: Ensure the reaction mixture and solvent are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize Base and Solvent: In Suzuki couplings, ensure the base is adequately soluble and effective for transmetalation. A mixed solvent system (e.g., dioxane/water) can be beneficial.[9] |
| Low Yields in Buchwald-Hartwig Amination | 1. Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.[11] 2. Suboptimal Ligand/Base Combination: The chosen system may not be suitable for the specific amine being coupled. | 1. Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction setup. 2. Screen Ligands and Bases: Test different generations of Buchwald ligands (e.g., BrettPhos for primary amines) and strong bases like NaOtBu, KOtBu, or LHMDS.[11] |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous ortho-substituted anilines.[9] Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions for ortho-Bromoanilines
| Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) | Notes |
| CataCXium A palladacycle | Cs₂CO₃ | Dioxane/H₂O | 80 | 51-95 | Effective for a range of boronic esters with unprotected ortho-bromoanilines.[9] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low (11%) | Initial screening showed low turnover for this catalyst system with this substrate class.[9] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-90 | A generally robust system for sterically hindered substrates. |
Table 2: General Conditions for Other Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, or BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | iPr₂NH or Et₃N | THF or DMF | Room Temp - 80 |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from a procedure for unprotected ortho-bromoanilines.[9]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic ester (1.5-2.0 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the CataCXium A palladacycle (2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 mixture) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualization of Experimental Workflow
Caption: A logical workflow for troubleshooting and optimizing the choice of base and ligand in cross-coupling reactions with this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 3-Bromo-o-toluidine Reactions by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 3-Bromo-o-toluidine using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system (mobile phase) for running a TLC of a this compound reaction?
A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common ratio to begin with is 70:30 or 80:20 hexane:ethyl acetate. The polarity can then be adjusted based on the initial results. For basic compounds like amines, it is often beneficial to add a small amount of a basic modifier, such as 0.1–2.0% triethylamine (Et₃N) or 1–10% ammonia in methanol, to the mobile phase to prevent streaking.
Q2: How can I visualize the spots on my TLC plate? this compound and its products are often colorless.
There are several methods for visualizing spots on a TLC plate:
-
UV Light: this compound and many of its aromatic products are UV-active. When the TLC plate contains a fluorescent indicator, the plate will glow green under short-wave UV light (254 nm), and the UV-absorbing compounds will appear as dark spots.[1] This is a non-destructive method and should typically be the first method used.
-
Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine is a simple and often effective method. Iodine vapor will stain most organic compounds, appearing as brown spots. This method is particularly useful for unsaturated and aromatic compounds. The spots are often not permanent, so they should be circled with a pencil.
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many functional groups, including amines and amides, to produce yellow-to-brown spots on a purple background. It is a very sensitive and versatile stain.
-
Vanillin or p-Anisaldehyde Stains: These stains can be very effective for visualizing a wide range of compounds, including amines. After dipping the plate in the stain, gentle heating is usually required to develop the spots, which can appear in various colors.
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking is a common issue when running TLC of amines. Here are some potential causes and solutions:
-
Sample Overload: The most common cause of streaking is applying too much sample to the plate. Try diluting your sample before spotting it.
-
Compound-Silica Interaction: Amines are basic and can interact strongly with the acidic silica gel on the TLC plate, leading to streaking. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia (1-10% in methanol) to your mobile phase can neutralize the acidic sites on the silica and significantly improve spot shape.
-
Polar Compound: If your compound is very polar, it may streak. You might need to use a more polar solvent system.
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
If the Rf values are too similar, you can try the following:
-
Change the Solvent System: Experiment with different solvent systems. Try changing the ratio of your current solvents or introducing a different solvent with a different polarity.
-
Use a Different Stationary Phase: While silica gel is most common, you could consider using alumina plates, which have different selectivity.
-
Two-Dimensional TLC: Spot your mixture in one corner of a square TLC plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in a different solvent system. This can help to separate compounds with very similar polarities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Spots are not visible | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Compound is not UV-active. | Use a chemical stain for visualization (e.g., iodine, KMnO₄, p-anisaldehyde). | |
| Compound is volatile and evaporated. | This can be difficult to overcome with TLC. | |
| Spots are streaked or elongated | Sample is overloaded. | Dilute the sample before spotting. |
| Strong interaction with silica gel (common for amines). | Add a small amount of triethylamine (0.1-2.0%) or ammonia to the mobile phase. | |
| Spots are too high on the plate (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Spots are too low on the plate (low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Spots are irregularly shaped | Uneven solvent front. | Ensure the TLC chamber is properly saturated with solvent vapor by placing a piece of filter paper inside. Make sure the bottom of the TLC plate is level in the solvent. |
| The silica on the plate has been disturbed. | Handle the TLC plate carefully by the edges. |
Quantitative Data
The Rf value is dependent on the specific reaction, solvent system, and stationary phase used. As a general guide, acylation of an aniline like this compound to form an acetanilide will decrease the polarity of the molecule, leading to a higher Rf value. The following table provides representative data for a similar transformation.
| Compound | Structure | Mobile Phase | Stationary Phase | Approximate Rf Value |
| 4'-Methylacetanilide (Starting Material Analog) | CH₃C₆H₄NHCOCH₃ | 50:50 Ethyl Acetate/Hexane | Silica Gel | 0.33[2] |
| 2'-Bromo-4'-methylacetanilide (Product Analog) | CH₃C₆H₃(Br)NHCOCH₃ | 50:50 Ethyl Acetate/Hexane | Silica Gel | 0.61[2] |
Note: This data is for analogous compounds and should be used as a general guide. Actual Rf values for this compound and its derivatives should be determined experimentally.
Experimental Protocols
Detailed Methodology for Monitoring a Reaction by TLC
This protocol describes how to monitor the progress of a reaction, for example, the acylation of this compound.
Materials:
-
TLC plates (silica gel with fluorescent indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 70:30 Hexane:Ethyl Acetate with 0.5% Triethylamine)
-
Reaction mixture
-
Solution of pure this compound (starting material)
-
UV lamp
-
Staining solution (e.g., potassium permanganate)
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate. This is your origin line.
-
Mark three small, evenly spaced points on the origin line. These will be for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
-
Spot the Plate:
-
SM Lane: Using a capillary tube, take up a small amount of the diluted starting material solution and gently touch the tip to the "SM" mark on the origin line. The spot should be small and concentrated.
-
Co-spot Lane: Spot the starting material on the "Co" mark as described above. Then, without allowing the spot to become too large, spot the reaction mixture directly on top of the starting material spot.
-
RM Lane: Using a clean capillary tube, spot the reaction mixture on the "RM" mark.
-
-
Develop the Plate:
-
Pour a small amount of the prepared mobile phase into the developing chamber (to a depth of about 0.5 cm).
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualize the Plate:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.
-
If spots are not clearly visible or for confirmation, use a chemical stain. For example, dip the plate into a potassium permanganate solution and gently heat it until spots appear.
-
-
Analyze the Results:
-
Compare the spots in the three lanes. As the reaction progresses, the spot corresponding to the starting material in the "RM" lane should diminish, and a new spot corresponding to the product should appear.
-
The "Co-spot" lane helps to confirm if the spot in the reaction mixture is indeed the starting material. If the starting material spot and the product spot are very close, the co-spot will appear as a single, elongated spot.
-
Visualizations
References
HPLC Method Development for 3-Bromo-o-toluidine Purity Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for developing a robust HPLC method for the purity analysis of 3-Bromo-o-toluidine.
Section 1: Frequently Asked Questions (FAQs) - Method Development
Q1: Where should I start with HPLC method development for this compound?
A1: A great starting point is a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their polarity.[1] Given that this compound is a moderately polar compound, a C18 column is the most common and recommended stationary phase.[2][3] For the mobile phase, a gradient elution using a mixture of acidified water and an organic solvent like acetonitrile is recommended to ensure the separation of potential impurities with varying polarities.[4]
Q2: What are the critical parameters to consider for the initial method?
A2: The most critical parameters to define at the outset are the column chemistry, mobile phase composition (including pH), detection wavelength, and gradient profile. The amine group in this compound makes the mobile phase pH a crucial factor for achieving good peak shape.[5]
Q3: Why is the mobile phase pH so important for analyzing this compound?
A3: The analyte contains a basic amine group. Controlling the pH ensures that the analyte maintains a consistent, single ionic state (protonated).[5] Operating at a pH at least 1-2 units below the pKa of the toluidine's conjugate acid will lead to sharp, symmetrical peaks by preventing interactions with free silanol groups on the column packing material. An acidic mobile phase, such as one containing 0.1% formic acid, is a common choice.[2]
Q4: How do I select an appropriate detection wavelength?
A4: this compound contains an aromatic ring, which makes it suitable for UV detection.[4] A common starting wavelength is 254 nm.[2] However, for optimal sensitivity, it is best to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of the compound in the chosen mobile phase.
Q5: Should I use a gradient or isocratic elution?
A5: For purity analysis and stability-indicating methods, a gradient elution is generally preferred.[3] It allows for the separation of a wider range of potential impurities (from polar to non-polar) in a single run and provides better peak capacity and sensitivity.[4] An initial broad gradient run (e.g., 5% to 95% organic solvent) can help to visualize all potential impurities.[6]
Section 2: Recommended Experimental Protocol
This protocol provides a starting point for the HPLC purity analysis of this compound. Optimization will likely be required based on the specific impurities present in your sample.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.[7]
-
Data acquisition and processing software.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
HPLC grade acetonitrile and water.[8]
-
Formic acid (>99% purity).[8]
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax) |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC grade water. For Mobile Phase B, add 1.0 mL of formic acid to a 1 L flask and fill with HPLC grade acetonitrile. Degas both solutions before use.[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[7]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.[2]
-
Analysis: Inject the prepared sample and run the gradient program.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.
| Problem / Question | Potential Causes | Recommended Solutions |
| Q: Why are my peaks tailing or showing poor shape? | 1. Secondary Silanol Interactions: The basic amine group on your analyte is interacting with acidic silanol groups on the column packing.[9]2. Column Overload: Injecting too much sample mass.[10]3. Mismatched Injection Solvent: The sample solvent is significantly stronger than the initial mobile phase.[11] | 1. Adjust Mobile Phase pH: Ensure the pH is low enough (e.g., 2.5-3.5 with formic or phosphoric acid) to fully protonate the analyte.[12]2. Reduce Sample Concentration: Dilute your sample and reinject.3. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible.[12] |
| Q: Why is my retention time shifting or unstable? | 1. Inadequate Column Equilibration: Not enough time for the column to stabilize between gradient runs.[10]2. Pump or System Leak: A leak in the pump, fittings, or seals will cause flow rate fluctuations.[12]3. Mobile Phase Composition Change: Evaporation of the organic component or improper mixing.[10]4. Temperature Fluctuations: The column temperature is not stable.[12] | 1. Increase Equilibration Time: Ensure the re-equilibration step in your gradient is long enough (at least 10 column volumes).2. System Check: Check for salt buildup at fittings, listen for unusual pump noises, and perform a system pressure test.[12]3. Prepare Fresh Mobile Phase: Cover solvent reservoirs to minimize evaporation.[12]4. Use a Column Oven: Maintain a constant and controlled column temperature.[10] |
| Q: Why is my baseline noisy or drifting? | 1. Air Bubbles in the System: Air trapped in the pump or detector cell.[11]2. Contaminated Mobile Phase: Impure solvents or bacterial growth in the aqueous phase.[13]3. Detector Lamp Failing: The UV lamp is nearing the end of its life.[10] | 1. Degas Solvents: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump.[13]2. Use High-Purity Solvents: Always use HPLC-grade solvents and prepare fresh aqueous mobile phases daily.[5]3. Check Lamp Energy: Check the lamp's energy or hours of use and replace if necessary. |
| Q: I'm not seeing good resolution between my main peak and an impurity. | 1. Suboptimal Mobile Phase: The organic solvent or pH is not ideal for the separation.2. Incorrect Column Chemistry: The C18 stationary phase may not provide the necessary selectivity.3. Gradient is Too Steep: The gradient changes too quickly to resolve closely eluting peaks. | 1. Change Organic Solvent: Try methanol instead of acetonitrile, as it has different selectivity. Adjust the pH.2. Screen Different Columns: Try a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column.3. Optimize Gradient: Decrease the slope of the gradient in the region where the peaks are eluting.[6] |
Section 4: Visualizations and Workflows
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// Edges Analyte -> Selection; Selection -> Screening; Screening -> Optimization; Optimization -> Validation; Validation -> Routine; } DOT Caption: A typical workflow for HPLC method development.
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// Solutions Sol_Random [label="Check for Leaks\nPurge Pump (Air Bubbles)\nCheck Pump Seals", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Sol_Gradual [label="Increase Equilibration Time\nPrepare Fresh Mobile Phase\nCheck Column Temperature", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];
// Edges Start -> Q_Pattern; Q_Pattern -> Cause_Random [label=" Random"]; Q_Pattern -> Cause_Gradual [label=" Continuous"]; Cause_Random -> Sol_Random; Cause_Gradual -> Sol_Gradual; } DOT Caption: A decision tree for troubleshooting retention time instability.
References
- 1. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. asianjpr.com [asianjpr.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. mastelf.com [mastelf.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Strategies to improve the solubility of 3-Bromo-o-toluidine in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Bromo-o-toluidine in various reaction media.
Troubleshooting Guide: Improving the Solubility of this compound
Issue: this compound is not dissolving adequately in the chosen reaction solvent.
This guide presents a systematic approach to troubleshoot and enhance the solubility of this compound. Follow these steps to identify an appropriate solvent system and optimize your reaction conditions.
Step 1: Solvent Selection
The first step in addressing solubility issues is to ensure the appropriate solvent is being used. The principle of "like dissolves like" is a useful starting point. This compound is a substituted aromatic amine, which suggests it will be more soluble in organic solvents than in water.
Recommendations:
-
Polar Aprotic Solvents: These are often excellent choices for dissolving a wide range of organic molecules. Consider solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).
-
Ethers: Solvents such as tetrahydrofuran (THF) and diethyl ether are also viable options, with this compound being reported as miscible with ether.
-
Alcohols: Methanol and ethanol can be effective solvents, particularly due to their ability to form hydrogen bonds.
-
Halogenated Solvents: Dichloromethane and chloroform can also be used, especially in applications where their non-protic nature is advantageous.
Workflow for Solvent Screening:
Caption: Workflow for initial solvent screening of this compound.
Step 2: Temperature Adjustment
For many compounds, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the solute-solute and solvent-solvent interactions.[2][3]
Recommendations:
-
Gentle Heating: Carefully warm the solvent-solute mixture while stirring. Monitor the temperature to avoid decomposition of this compound or boiling of the solvent.
-
Refluxing: For reactions conducted at elevated temperatures, dissolving the starting material under reflux conditions can be an effective strategy.
Step 3: Co-solvent Systems
If a single solvent is not effective, a co-solvent system can be employed to enhance solubility.[4][5] Co-solvents are mixtures of two or more miscible solvents and can fine-tune the polarity of the reaction medium.
Recommendations:
-
Common Co-solvent Mixtures:
-
Toluene/Ethanol
-
Dichloromethane/Methanol
-
Water/Ethanol (if some aqueous solubility is required and can be enhanced)
-
-
Systematic Approach: Start with a high concentration of the solvent in which this compound is more soluble and gradually add the co-solvent.
Step 4: pH Modification
As an amine, this compound is a weak base. Its solubility can be significantly influenced by the pH of the medium.[6] In acidic conditions, the amino group can be protonated to form a more soluble salt.
Recommendations:
-
Acidic Media: For reactions that can be performed under acidic conditions, the addition of a small amount of a non-reactive acid (e.g., HCl in an aqueous system, or a protic solvent) can increase solubility.
-
Salt Formation: Consider forming the hydrochloride or hydrobromide salt of this compound, which is likely to have greater aqueous solubility.
Logical Relationship for Solubility Enhancement Strategies:
Caption: Strategies to address solubility issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is expected to have very low solubility in water. Aromatic amines, in general, are poorly soluble in water due to the hydrophobic nature of the benzene ring.
Q2: In which organic solvents is this compound most likely to be soluble?
A2: Based on its chemical structure, this compound is likely to be soluble in a range of organic solvents. Qualitative data suggests it is miscible with alcohol and ether. Good solubility can also be expected in polar aprotic solvents like DMF and DMSO, as well as chlorinated solvents like dichloromethane.
Q3: How does the bromine substituent affect the solubility of o-toluidine?
A3: The presence of a bromine atom increases the molecular weight and polarizability of the molecule, which can lead to stronger intermolecular interactions. This may slightly decrease its solubility in very nonpolar solvents compared to o-toluidine, but it is still expected to be readily soluble in a range of organic solvents.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, for aqueous or biphasic reaction systems, surfactants can be an effective way to increase the solubility of poorly soluble organic compounds. Surfactants form micelles that can encapsulate the this compound, facilitating its dispersion in the aqueous phase.
Data Presentation
While specific quantitative solubility data for this compound is not widely available, the following table provides a qualitative summary and includes data for the related compound, o-toluidine, for comparison.
| Solvent | This compound Solubility (Qualitative) | o-Toluidine Solubility ( g/100 mL at 25°C) |
| Water | Insoluble | 1.66 |
| Ethanol | Miscible | Very Soluble |
| Diethyl Ether | Miscible | Very Soluble |
| Acetone | Likely Soluble | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Soluble |
| Dichloromethane | Likely Soluble | Soluble |
| Toluene | Likely Soluble | Soluble |
Note: "Miscible" indicates that the substances will mix in all proportions. "Likely Soluble" is an estimation based on the properties of similar compounds.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Objective: To qualitatively assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, methanol, THF, DMF, DMSO, dichloromethane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the test solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another 10 mg of this compound and repeat steps 3 and 4 until a saturated solution is obtained or the desired concentration is reached.
-
Record your observations for each solvent.
Protocol 2: Determining Approximate Solubility with Temperature Variation
Objective: To determine the effect of temperature on the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Chosen solvent from Protocol 1
-
Test tube or small flask
-
Stir bar and magnetic stir plate with heating
-
Thermometer or temperature probe
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at room temperature (as determined in Protocol 1).
-
Place the test tube or flask in a water bath on the magnetic stir plate.
-
Begin stirring and gradually increase the temperature of the water bath in 10°C increments.
-
At each temperature increment, add a small, known amount of this compound (e.g., 5 mg) and stir until it dissolves completely.
-
Continue adding solute until it no longer dissolves at that temperature, indicating saturation.
-
Record the total amount of solute dissolved at each temperature.
Experimental Workflow for Solubility Determination:
Caption: Workflow for experimental determination of this compound solubility.
References
- 1. chembk.com [chembk.com]
- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Table 1, Properties of o-Toluidine and o-Toluidine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Buy 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline [smolecule.com]
- 5. This compound [webbook.nist.gov]
- 6. Toluidine [chemeurope.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Bromo-o-toluidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-o-toluidine (3-Bromo-2-methylaniline) and its structural isomers. The analysis of these spectra is crucial for the unambiguous identification and characterization of these compounds in various stages of research and development, including synthesis, quality control, and metabolic studies. The subtle differences in the chemical environments of the protons in each isomer result in unique ¹H NMR spectra, which serve as molecular fingerprints.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and coupling constants (J) are given in Hertz (Hz).
| Isomer | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Bromo-2-methylaniline | ![]() | -CH₃ | ~2.15 | s | - |
| -NH₂ | ~3.80 | br s | - | ||
| H-4 | ~6.65 | d | ~8.0 | ||
| H-5 | ~7.00 | t | ~8.0 | ||
| H-6 | ~6.85 | d | ~8.0 | ||
| 4-Bromo-2-methylaniline | ![]() | -CH₃ | ~2.10 | s | - |
| -NH₂ | ~3.70 | br s | - | ||
| H-3 | ~6.60 | d | ~8.5 | ||
| H-5 | ~7.15 | dd | ~8.5, 2.5 | ||
| H-6 | ~7.20 | d | ~2.5 | ||
| 5-Bromo-2-methylaniline | ![]() | -CH₃ | ~2.12 | s | - |
| -NH₂ | ~3.75 | br s | - | ||
| H-3 | ~6.55 | d | ~8.0 | ||
| H-4 | ~6.95 | dd | ~8.0, 2.0 | ||
| H-6 | ~6.80 | d | ~2.0 | ||
| 6-Bromo-2-methylaniline | ![]() | -CH₃ | ~2.25 | s | - |
| -NH₂ | ~4.00 | br s | - | ||
| H-3 | ~6.50 | t | ~7.8 | ||
| H-4 | ~7.05 | d | ~7.8 | ||
| H-5 | ~6.70 | d | ~7.8 |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.
Spectral Interpretation and Key Differentiating Features
The electronic effects of the bromo and amino substituents, along with the steric influence of the methyl group, dictate the chemical shifts and coupling patterns of the aromatic protons in each isomer.
-
3-Bromo-2-methylaniline : The proton at position 5 (H-5) appears as a triplet due to coupling with the two adjacent protons (H-4 and H-6). The protons at H-4 and H-6 each appear as doublets.
-
4-Bromo-2-methylaniline : The proton at H-6 appears as a doublet with a small coupling constant, characteristic of meta-coupling with H-5. H-5 shows a doublet of doublets due to coupling with both H-3 (ortho-coupling) and H-6 (meta-coupling).
-
5-Bromo-2-methylaniline : Similar to the 4-bromo isomer, H-6 appears as a doublet with a small meta-coupling constant. H-4 is a doublet of doublets, being coupled to both H-3 (ortho) and H-6 (meta).
-
6-Bromo-2-methylaniline : The proton at H-3 appears as a triplet, being coupled to the two adjacent protons, H-4 and H-5. The protons at H-4 and H-5 each appear as doublets.
The chemical shift of the methyl protons and the amino protons also shows slight variations among the isomers, providing additional points of comparison.
Experimental Protocol
The following is a general protocol for acquiring ¹H NMR spectra of this compound isomers.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the bromo-o-toluidine isomer.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Spectrometer Setup:
- Use a 400 MHz or higher field NMR spectrometer.
- Tune and shim the spectrometer to ensure optimal resolution and sensitivity.
- Set the appropriate acquisition parameters, including:
- Pulse angle (e.g., 30-45 degrees)
- Acquisition time (e.g., 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Number of scans (e.g., 8-16, depending on the sample concentration)
3. Data Acquisition and Processing:
- Acquire the Free Induction Decay (FID) signal.
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the multiplicities and coupling constants of the signals.
Logical Workflow for ¹H NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.
Caption: A flowchart illustrating the key stages of 1H NMR spectral analysis.
A Comparative Guide to the Reactivity of 2-bromo, 3-bromo, and 4-bromo-o-toluidine for Drug Development Professionals
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is critical for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of three key isomers of bromo-o-toluidine: 2-bromo-2-methylaniline, 3-bromo-2-methylaniline, and 4-bromo-2-methylaniline. Due to a lack of direct comparative experimental data in peer-reviewed literature, this guide offers a predictive comparison based on fundamental principles of organic chemistry, supported by generalized experimental protocols for validation.
Executive Summary of Predicted Reactivity
The reactivity of the bromo-o-toluidine isomers is governed by a complex interplay of electronic and steric effects imparted by the amino, methyl, and bromo substituents on the aromatic ring. In general, the amino group is a powerful activating group and is ortho, para-directing, while the methyl group is a weaker activating group and also ortho, para-directing. The bromine atom is a deactivating group but is also ortho, para-directing. The relative positions of these groups in the three isomers lead to significant differences in their expected reactivity in key synthetic transformations such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
Predicted Comparative Reactivity in Key Reactions
While direct quantitative data is not available, a qualitative comparison based on chemical principles can be made. The following table summarizes the predicted relative reactivity of the three isomers in common reaction types. This is a predictive model and would require experimental validation.
| Reaction Type | 2-bromo-o-toluidine | 3-bromo-o-toluidine | 4-bromo-o-toluidine | Rationale |
| Electrophilic Aromatic Substitution (e.g., Nitration) | Lowest | Highest | Moderate | In the 3-bromo isomer, the positions activated by the amino and methyl groups are less sterically hindered. The 2-bromo isomer suffers from significant steric hindrance at the positions activated by the amino and methyl groups. The 4-bromo isomer has one activated position ortho to the amino group that is sterically accessible. |
| Nucleophilic Aromatic Substitution (SNA r) | Moderate | Lowest | Highest | For an SNAr reaction to occur, the ring must be activated by strong electron-withdrawing groups, which are absent here. However, if forced, the 4-bromo isomer would be the most reactive due to the para-amino group stabilizing the Meisenheimer complex. The 3-bromo isomer would be the least reactive as the amino group is meta to the bromine. |
| Suzuki-Miyaura Cross-Coupling | Lowest | Highest | Moderate | The reactivity in Suzuki coupling is sensitive to steric hindrance around the C-Br bond. The 2-bromo isomer is the most sterically hindered. The 3-bromo isomer is the least sterically hindered, and the 4-bromo isomer has intermediate steric hindrance. |
| Buchwald-Hartwig Amination | Lowest | Highest | Moderate | Similar to Suzuki coupling, the steric environment around the C-Br bond is a key factor. The 2-bromo isomer is the most sterically hindered, making oxidative addition to the palladium catalyst more difficult. |
| Diazotization | Similar | Similar | Similar | The rate of diazotization is primarily dependent on the basicity of the amino group. While minor differences in basicity may exist due to the position of the bromo and methyl groups, a significant difference in reactivity is not anticipated. |
Experimental Protocols for Comparative Reactivity Analysis
To obtain quantitative data and validate the predicted reactivity, the following experimental protocols can be employed. It is crucial to maintain identical reaction conditions (temperature, concentration, catalyst loading, etc.) for all three isomers to ensure a valid comparison.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To quantitatively compare the yield of the Suzuki-Miyaura cross-coupling reaction for the three bromo-o-toluidine isomers.
Materials:
-
2-bromo-o-toluidine, this compound, 4-bromo-o-toluidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In three separate, oven-dried Schlenk tubes, add the respective bromo-o-toluidine isomer (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and a magnetic stir bar.
-
To each tube, add toluene (5 mL) and ethanol (1 mL).
-
In a separate vial, prepare a catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (2 mL).
-
Add the catalyst solution (1 mL) to each of the Schlenk tubes.
-
Seal the tubes and heat the reactions at 80°C for 12 hours.
-
After cooling to room temperature, add an internal standard to each reaction mixture.
-
Analyze the reaction mixtures by Gas Chromatography (GC) to determine the yield of the coupled product for each isomer.
Protocol 2: Comparative Nitration
Objective: To compare the product distribution and yield of the electrophilic nitration of the three bromo-o-toluidine isomers.
Materials:
-
2-bromo-o-toluidine, this compound, 4-bromo-o-toluidine
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
Protection of the amino group: To a solution of each bromo-o-toluidine isomer (1 mmol) in dichloromethane (10 mL), add acetic anhydride (1.1 mmol) and stir at room temperature for 1 hour.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetanilide derivative.
-
Nitration: Dissolve the acetanilide derivative (0.8 mmol) in concentrated sulfuric acid (5 mL) at 0°C.
-
Slowly add a mixture of fuming nitric acid (0.8 mmol) and concentrated sulfuric acid (1 mL) while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Analyze the product mixture by HPLC or ¹H NMR to determine the regioselectivity and yield of the nitrated products.
Visualizing Reaction Pathways and Experimental Logic
The following diagrams, created using the DOT language, illustrate the key reaction pathways and the logical flow of a comparative reactivity study.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for a comparative study of bromo-o-toluidine isomer reactivity.
Conclusion
This guide provides a framework for understanding and predicting the comparative reactivity of 2-bromo, 3-bromo, and 4-bromo-o-toluidine. While direct experimental data is currently lacking, the principles of electronic and steric effects offer a strong basis for predicting their behavior in key synthetic transformations. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to validate these predictions and inform the rational design of synthetic routes in drug discovery and development.
Differentiating Bromo-o-toluidine Regioisomers: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of constitutional isomers is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative analysis of bromo-o-toluidine (bromo-2-methylaniline) regioisomers using Gas Chromatography-Mass Spectrometry (GC-MS), offering a robust methodology for their differentiation.
The separation and identification of the four primary regioisomers of bromo-o-toluidine—3-bromo-2-methylaniline, 4-bromo-2-methylaniline, 5-bromo-2-methylaniline, and 6-bromo-2-methylaniline—can be effectively achieved through GC-MS. The technique leverages the differences in the analytes' boiling points and polarities for chromatographic separation, while mass spectrometry provides distinct fragmentation patterns for confident identification.
Performance Comparison of Bromo-o-toluidine Regioisomers by GC-MS
The differentiation of bromo-o-toluidine regioisomers by GC-MS relies on two key parameters: retention time (RT) and mass fragmentation patterns. While specific experimental retention times can vary between laboratories and instrumentation, a general elution order can be predicted based on the isomers' structural properties. The mass spectra, however, provide fingerprint-like patterns that are crucial for positive identification.
| Regioisomer | Predicted Elution Order | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 6-Bromo-2-methylaniline | 1 | 185/187 | 106, 77, 51 |
| 3-Bromo-2-methylaniline | 2 | 185/187 | 106, 77, 51 |
| 4-Bromo-2-methylaniline | 3 | 185/187 | 106, 77, 51 |
| 5-Bromo-2-methylaniline | 4 | 185/187 | 106, 77, 51 |
Note: The molecular ion peak appears as a doublet (M+ and M+2) with an approximate 1:1 ratio, which is characteristic of compounds containing one bromine atom.
Experimental Protocol
This protocol outlines a general method for the GC-MS analysis of bromo-o-toluidine regioisomers. Optimization may be required based on the specific instrumentation and analytical standards available.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the bromo-o-toluidine isomer mixture in a suitable solvent such as methanol or ethyl acetate.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC System (or equivalent)
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector (or equivalent)
-
GC Column: A non-polar or medium-polarity capillary column is recommended for good separation of these isomers. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-250
-
Expected Results and Interpretation
Chromatographic Separation: The elution order of the bromo-o-toluidine isomers is primarily influenced by their boiling points and polarity. Generally, isomers with less steric hindrance and more exposed polar groups tend to have longer retention times. Based on studies of similar halogenated anilines, the expected elution order on a non-polar column like DB-5ms would be 6-bromo < 3-bromo < 4-bromo < 5-bromo-o-toluidine.
Mass Spectra Analysis: The electron ionization mass spectra of all four isomers will exhibit a prominent molecular ion peak at m/z 185 and 187, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 abundance ratio. The primary fragmentation pathway involves the loss of the bromine atom, followed by the cleavage of the methyl group or fragmentation of the aromatic ring. While the major fragment ions will be similar for all isomers (e.g., m/z 106, 77, 51), the relative intensities of these fragments can differ, providing a basis for differentiation. For instance, the mass spectrum for 4-bromo-2-methylaniline shows a base peak at m/z 185/187 and significant fragments at m/z 106 and 77.[1] Subtle differences in the fragmentation patterns of the other isomers can be used for their individual identification when compared to reference spectra.
Workflow and Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in data analysis.
Caption: Experimental workflow for GC-MS analysis of bromo-o-toluidine regioisomers.
Caption: Logical relationship for the identification of bromo-o-toluidine regioisomers.
References
Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of 3-Bromo-o-toluidine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides an objective comparison of X-ray crystal structure analysis with complementary spectroscopic techniques for the structural elucidation of 3-Bromo-o-toluidine and its derivatives. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for selecting the most appropriate analytical approach.
The unequivocal determination of a molecule's atomic arrangement is paramount for understanding its chemical reactivity, physical properties, and biological activity. While single-crystal X-ray diffraction remains the gold standard for providing a definitive three-dimensional structure, its application is contingent on the ability to grow high-quality crystals. Consequently, a multi-faceted approach employing various analytical techniques is often necessary for a comprehensive structural characterization. This guide compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy for the analysis of this compound derivatives.
Comparative Analysis of Analytical Techniques
Each analytical technique offers unique insights into the molecular structure of this compound derivatives. A combination of these methods provides a more complete picture of the compound's identity and conformation.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| X-Ray Crystal Structure Analysis | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and intermolecular interactions. | Provides an unambiguous, high-resolution solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (¹H, ¹³C), connectivity between atoms, and solution-state conformation. | Non-destructive, provides data on the molecule in solution, and can reveal dynamic processes. | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. | Fast, requires a small amount of sample, and is useful for a quick assessment of molecular composition. | Provides limited information about the overall molecular architecture and connectivity. |
X-ray Crystal Structure Analysis of a this compound Analog
While a complete, publicly available crystal structure for this compound was not identified, a closely related compound, 3-Bromo-2-methylaniline, has been reported to form a crystalline solid with a hexagonal grid arrangement. The molecules in the crystal are organized into dimers through hydrogen bonding interactions. This information, though qualitative, highlights the detailed structural insights that can be gained from X-ray diffraction, revealing not only the intramolecular geometry but also the supramolecular assembly in the solid state.
Hypothetical Crystallographic Data for a this compound Derivative:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 612.4 |
| Z | 4 |
| Bond Length (C-Br) (Å) | 1.90 |
| Bond Length (C-N) (Å) | 1.42 |
| Bond Angle (C-C-Br) (°) | 120.5 |
Note: The data in this table is representative and based on typical values for similar organic compounds.
Spectroscopic Analysis
NMR and FTIR spectroscopy are powerful tools for characterizing the structure of this compound derivatives in the absence of a single crystal structure, or to complement the crystallographic data by providing information about the molecule in solution and confirming the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, and spin-spin coupling patterns reveal the connectivity between neighboring atoms. Below is a table of expected NMR data for this compound, based on data for the closely related 3-bromoaniline.
¹H and ¹³C NMR Data for a this compound Analog (in CDCl₃):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ | ~ 2.2 | ~ 17 |
| Aromatic CH | 6.8 - 7.2 | 115 - 135 |
| Aromatic C-NH₂ | - | ~ 145 |
| Aromatic C-Br | - | ~ 120 |
| Aromatic C-CH₃ | - | ~ 125 |
Note: This data is predicted based on known substituent effects and data from analogous compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound reveals the presence of characteristic functional groups through their vibrational absorptions. The gas-phase IR spectrum of this compound is available from the NIST Chemistry WebBook.[1]
Key FTIR Absorption Bands for this compound: [1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3485, 3395 | N-H stretch | Primary Amine (-NH₂) |
| 3060 | C-H stretch | Aromatic Ring |
| 2930 | C-H stretch | Methyl Group (-CH₃) |
| 1620 | N-H bend | Primary Amine (-NH₂) |
| 1580, 1480 | C=C stretch | Aromatic Ring |
| ~750 | C-Br stretch | Bromoalkane |
Experimental Protocols
X-ray Crystal Structure Analysis
-
Crystal Growth: Single crystals of the this compound derivative are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, hexane, or a mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm).
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-FTIR), the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Workflow
Caption: Experimental workflow for the structural analysis of this compound derivatives.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for comprehensive structural elucidation.
References
Reactivity Showdown: 3-Bromo-o-toluidine vs. 3-Chloro-o-toluidine in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The choice of halogen atom in an aryl halide precursor can significantly impact the efficiency and conditions required for nucleophilic substitution reactions, a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the reactivity of 3-Bromo-o-toluidine and 3-Chloro-o-toluidine in two widely utilized nucleophilic substitution methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This analysis is supported by analogous experimental data and detailed reaction protocols to aid researchers in selecting the optimal substrate for their synthetic endeavors.
Executive Summary: The Reactivity Verdict
In the context of metal-catalyzed nucleophilic substitution reactions, This compound is generally more reactive than 3-Chloro-o-toluidine . This heightened reactivity is primarily attributed to the difference in carbon-halogen bond dissociation energies. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, facilitating the often rate-determining oxidative addition step in catalytic cycles.[1] This translates to milder reaction conditions, shorter reaction times, and frequently higher yields when employing the bromo-substituted analog.
Comparative Reactivity Data
While direct comparative kinetic data for this compound and 3-Chloro-o-toluidine is not extensively published, the well-established principles of C-X bond reactivity in cross-coupling reactions allow for a reliable comparison based on analogous systems. The following tables summarize representative yields for Buchwald-Hartwig amination and the general reactivity trend for Ullmann condensation, extrapolated from data for structurally similar anilines.
Buchwald-Hartwig Amination: Representative Yields
The following data, based on the coupling of 3-bromoaniline and 3-chloroaniline, illustrates the typically higher yields achieved with the bromo-substituted substrate under comparable conditions.[1]
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~85-95 |
| 3-Chloroaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | ~70-80 |
This data is representative and serves to illustrate the general reactivity trend. Actual yields may vary based on specific reaction conditions and the nature of the amine nucleophile.
Ullmann Condensation: General Reactivity Trend
The Ullmann condensation also demonstrates a clear trend in aryl halide reactivity, governed by the ease of C-X bond cleavage.
| Parameter | This compound | 3-Chloro-o-toluidine |
| General Reactivity | Higher | Lower |
| Typical Reaction Temp. | Lower | Higher |
| Reaction Time | Shorter | Longer |
The established reactivity order for Ullmann-type reactions is I > Br > Cl.[2][3] Consequently, this compound will generally require less forcing conditions to achieve comparable yields to its chloro- counterpart.
Theoretical Background: Understanding the Reactivity Difference
The enhanced reactivity of aryl bromides over aryl chlorides in metal-catalyzed nucleophilic substitutions is rooted in the mechanics of the catalytic cycle.
References
Spectroscopic Evolution: A Comparative Analysis of 3-Bromo-o-toluidine and its Acetylated Product
For researchers, scientists, and drug development professionals, a thorough understanding of chemical transformations is paramount. This guide provides a detailed spectroscopic comparison of the starting material, 3-Bromo-o-toluidine, and its acetylated product, N-(3-bromo-2-methylphenyl)acetamide. By examining the changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can effectively monitor the conversion of the primary amine to an acetanilide.
The acetylation of this compound is a common synthetic transformation that serves to protect the amine functionality or to introduce an acetyl group for further structural modifications. This guide will delve into the key spectroscopic differences between the reactant and the product, providing a clear framework for reaction monitoring and product characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its acetylated derivative. The data for N-(3-bromo-2-methylphenyl)acetamide is based on closely related analogs and computational predictions due to the limited availability of direct experimental spectra.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| This compound | 3400-3200 (doublet) | N-H stretch (primary amine) |
| 1620-1580 | N-H bend (primary amine) | |
| 1330-1250 | C-N stretch (aromatic amine) | |
| ~750 | C-Br stretch | |
| N-(3-bromo-2-methylphenyl)acetamide | 3300-3100 (single peak) | N-H stretch (secondary amide) |
| ~1660 | C=O stretch (amide I band) | |
| ~1550 | N-H bend (amide II band) | |
| 1300-1200 | C-N stretch (amide III band) | |
| ~750 | C-Br stretch |
Table 2: ¹H NMR Spectroscopy Data (Predicted/Typical Shifts in CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| This compound | 7.1 - 6.6 | Multiplet | 3H | Aromatic protons |
| 3.8 (broad) | Singlet | 2H | -NH₂ | |
| 2.2 | Singlet | 3H | -CH₃ | |
| N-(3-bromo-2-methylphenyl)acetamide | 7.5 - 7.0 | Multiplet | 3H | Aromatic protons |
| 7.2 (broad) | Singlet | 1H | -NH- | |
| 2.3 | Singlet | 3H | Ar-CH₃ | |
| 2.1 | Singlet | 3H | -C(O)CH₃ |
Table 3: ¹³C NMR Spectroscopy Data (Predicted/Typical Shifts in CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) | Assignment |
| This compound | 145 - 115 | Aromatic carbons |
| ~118 | C-Br | |
| ~17 | -CH₃ | |
| N-(3-bromo-2-methylphenyl)acetamide | ~168 | C=O (amide) |
| 140 - 120 | Aromatic carbons | |
| ~115 | C-Br | |
| ~24 | -C(O)CH₃ | |
| ~17 | Ar-CH₃ |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₈BrN | 186.05 g/mol | 185/187 (M⁺, isotopic pattern for Br), 106 (M-Br) |
| N-(3-bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 g/mol | 227/229 (M⁺, isotopic pattern for Br), 185/187 (M-COCH₂), 106 (M-Br-COCH₂) |
Experimental Protocols
General Protocol for Acetylation of this compound
A common method for the acetylation of anilines involves the use of acetic anhydride with a base catalyst such as pyridine.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or pyridine in a round-bottom flask.
-
Addition of Reagent: Cool the solution in an ice bath and add acetic anhydride (1.1 to 1.5 equivalents) dropwise with stirring. If not using pyridine as the solvent, add a catalytic amount of pyridine.
-
Reaction: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-3 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(3-bromo-2-methylphenyl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Analysis Protocol
-
Infrared (IR) Spectroscopy: Acquire the IR spectrum of the starting material and the purified product using a KBr pellet or as a thin film on a salt plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): Analyze the samples using a mass spectrometer, typically with Electron Ionization (EI), to determine the molecular weight and fragmentation pattern.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of N-(3-bromo-2-methylphenyl)acetamide from this compound.
Caption: Synthetic and analytical workflow for N-(3-bromo-2-methylphenyl)acetamide.
Quantitative Analysis of 3-Bromo-o-toluidine Conversion: A Comparative Guide to Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 3-Bromo-o-toluidine conversion from o-toluidine. The selection of an optimal analytical method is critical for reaction monitoring, yield determination, and impurity profiling in synthetic chemistry and drug development. This document presents detailed experimental protocols, comparative performance data, and visual workflows to aid in your decision-making process.
Reaction Scheme: Bromination of o-Toluidine
The conversion discussed in this guide is the electrophilic bromination of o-toluidine to produce this compound. This reaction is a fundamental transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. Accurate monitoring of this conversion is essential for process optimization and quality control.
Internal Standard Selection
For accurate quantification, an internal standard (IS) is employed to compensate for variations in sample preparation and instrument response. A suitable internal standard should be chemically similar to the analyte but well-resolved chromatographically and not present in the sample matrix. In this guide, 4-chloro-o-toluidine is selected as the internal standard due to its structural similarity to both the reactant (o-toluidine) and the product (this compound), ensuring comparable extraction efficiency and chromatographic behavior.
Comparative Data Analysis
The following tables summarize the quantitative performance of GC-MS and HPLC methods for monitoring the bromination of o-toluidine. The data represents a hypothetical, yet realistic, reaction monitored over time, showcasing the conversion of o-toluidine and the formation of this compound.
Table 1: GC-MS Analysis of o-Toluidine Conversion
| Time (minutes) | o-Toluidine Concentration (mg/mL) | This compound Concentration (mg/mL) | Conversion (%) |
| 0 | 10.00 | 0.00 | 0.0 |
| 30 | 6.52 | 3.48 | 34.8 |
| 60 | 3.15 | 6.85 | 68.5 |
| 90 | 1.23 | 8.77 | 87.7 |
| 120 | 0.25 | 9.75 | 97.5 |
Table 2: HPLC Analysis of o-Toluidine Conversion
| Time (minutes) | o-Toluidine Concentration (mg/mL) | This compound Concentration (mg/mL) | Conversion (%) |
| 0 | 10.00 | 0.00 | 0.0 |
| 30 | 6.49 | 3.51 | 35.1 |
| 60 | 3.11 | 6.89 | 68.9 |
| 90 | 1.20 | 8.80 | 88.0 |
| 120 | 0.24 | 9.76 | 97.6 |
Table 3: Method Performance Comparison
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.5 µg/mL |
| Linearity (R²) | >0.999 | >0.998 |
| Precision (RSD%) | < 2% | < 3% |
| Selectivity | High (mass fragmentation provides structural information) | Moderate (potential for co-elution with impurities) |
| Sample Derivatization | May be required for improved peak shape and volatility. | Generally not required. |
| Analysis Time | Longer run times due to temperature programming. | Faster analysis with isocratic or gradient elution. |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical procedures for both GC-MS and HPLC.
Caption: Workflow for GC-MS analysis of this compound conversion.
Caption: Workflow for HPLC analysis of this compound conversion.
Detailed Experimental Protocols
GC-MS Method
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Quench the reaction by adding the aliquot to 1 mL of saturated sodium bicarbonate solution.
-
Add 100 µL of a 1 mg/mL solution of 4-chloro-o-toluidine in ethyl acetate (internal standard).
-
Extract the aqueous layer with 2 x 1 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
(Optional) For derivatization to improve peak shape, evaporate the solvent and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes.
-
Dilute the final sample to an appropriate volume with ethyl acetate.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
o-toluidine: m/z 106, 107
-
This compound: m/z 185, 187
-
4-chloro-o-toluidine (IS): m/z 141, 143
-
-
-
Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of o-toluidine and this compound in the reaction samples from the calibration curve.
-
HPLC-UV Method
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of mobile phase.
-
Add 100 µL of a 1 mg/mL solution of 4-chloro-o-toluidine in mobile phase (internal standard).
-
Vortex to mix thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentrations of o-toluidine and this compound in the samples using the regression equation from the calibration curve.
-
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantitative analysis of this compound conversion.
-
GC-MS offers superior selectivity and sensitivity, making it ideal for complex matrices and trace-level impurity analysis. The mass spectral data provides an additional layer of confirmation for the identity of the components.
-
HPLC-UV is a more straightforward and often faster method, suitable for routine monitoring of reaction progress where the components are well-resolved and present at sufficient concentrations. The sample preparation is typically simpler as derivatization is not usually required.
The choice between these methods will depend on the specific requirements of the analysis, including the need for structural confirmation, the expected concentration of analytes and impurities, and the available instrumentation.
Purity Assessment of Synthesized 3-Bromo-o-toluidine: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Bromo-o-toluidine, a key building block in organic synthesis. We present a detailed experimental protocol for a robust HPLC method, compare its performance with alternative analytical techniques, and provide supporting experimental data to aid in methodological selection.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for purity determination is contingent on the chemical nature of the analyte, potential impurities, and the desired level of sensitivity and accuracy. For this compound, a substituted aromatic amine, several methods are applicable.
High-Performance Liquid Chromatography (HPLC): As a versatile and widely accessible technique, HPLC is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, provides excellent separation of the main compound from potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities. Due to the relatively low volatility of this compound, derivatization may be necessary to improve its chromatographic behavior. The mass spectrometer provides valuable structural information for impurity identification.
The following table summarizes the performance of these analytical methods for the purity determination of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds. | Best suited for volatile and thermally stable compounds; may require derivatization. |
| Selectivity | High, tunable by adjusting mobile phase and stationary phase. | Very high, especially with mass spectrometric detection. |
| Sensitivity | Good to excellent, depending on the detector (UV-Vis, DAD). | Excellent, capable of detecting trace-level impurities. |
| Quantification | Highly accurate and reproducible with appropriate reference standards. | Accurate with appropriate standards and internal standards. |
| Sample Throughput | High, especially with an autosampler. | Moderate, sample preparation can be more involved. |
| Destructive | Yes | Yes |
Experimental Protocols
This section details the recommended experimental protocol for the purity assessment of this compound by HPLC.
HPLC Method for Purity Assessment of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is recommended to ensure the elution of a wide range of potential impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-80% B
-
20-25 min: 80% B
-
25-26 min: 80-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Reference Standard:
-
Due to the limited availability of certified reference standards for this compound, a well-characterized batch of the synthesized compound can be used as an internal reference. Alternatively, purity can be expressed as a percentage of the main peak area relative to the total peak area.
-
Data Presentation
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main compound from potential impurities.
| Peak No. | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 3.5 | 0.8 | o-Toluidine (Starting Material) |
| 2 | 12.2 | 98.5 | This compound |
| 3 | 15.8 | 0.5 | Isomeric Bromotoluidine |
| 4 | 18.1 | 0.2 | Dibromo-o-toluidine |
Purity Calculation: The purity of the synthesized this compound is determined by the area percentage of the main peak. In this hypothetical analysis, the purity is 98.5%.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Step-by-step experimental workflow for HPLC purity analysis.
Unraveling Byproducts in 3-Bromo-o-toluidine Synthesis: A Comparative Guide
A detailed analysis of synthetic routes for 3-Bromo-o-toluidine reveals the formation of several unexpected byproducts, impacting yield and purity. This guide provides a comparative overview of common synthetic methods, characterization of these byproducts, and alternative strategies to enhance regioselectivity, offering valuable insights for researchers, scientists, and drug development professionals.
The synthesis of this compound (3-Bromo-2-methylaniline), a key intermediate in the production of pharmaceuticals and other specialty chemicals, is often complicated by a lack of complete regioselectivity, leading to the formation of isomeric and polybrominated impurities. Understanding and controlling these side reactions is crucial for process optimization and ensuring the quality of the final product.
Comparison of Synthetic Routes and Byproduct Formation
The most common laboratory and industrial method for the synthesis of this compound is the direct electrophilic bromination of o-toluidine. While straightforward, this method is known to produce a mixture of products. A more regioselective, albeit often lower-yielding, alternative is the Sandmeyer reaction.
| Synthetic Route | Desired Product | Major Unexpected Byproducts | Typical Yield of Desired Product | Purity Profile |
| Direct Bromination of o-Toluidine | This compound | 5-Bromo-o-toluidine, 3,5-Dibromo-o-toluidine | Moderate to High | Mixture of isomers and di-substituted products |
| Sandmeyer Reaction | This compound | Minimal | Moderate | Generally high purity |
Table 1: Comparison of Synthetic Routes for this compound.
Characterization of Unexpected Byproducts
The primary byproducts in the direct bromination of o-toluidine arise from the competing directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring. The strongly activating and ortho-, para-directing amino group, and the weakly activating and ortho-, para-directing methyl group lead to substitution at various positions.
Key Unexpected Byproducts:
-
5-Bromo-o-toluidine: An isomer formed due to bromination at the para position relative to the amino group. Its similar physical properties to the desired 3-bromo isomer can make separation challenging.
-
3,5-Dibromo-o-toluidine: A polybrominated byproduct resulting from the high reactivity of the o-toluidine ring towards bromine.
These byproducts are typically identified and quantified using chromatographic and spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
Materials:
-
o-Toluidine
-
Bromine
-
Glacial Acetic Acid
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Dissolve o-toluidine in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into water and neutralize with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.
Protocol 2: Alternative Regioselective Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction offers a more controlled route to this compound, minimizing the formation of isomers.[1][2][3][4]
Materials:
-
o-Toluidine
-
Sodium nitrite
-
Hydrobromic acid (48%)
-
Copper(I) bromide
-
Sodium hydroxide solution
Procedure:
-
Dissolve o-toluidine in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.
-
Cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Wash, dry, and concentrate the organic extract to yield this compound.
Protocol 3: GC-MS Analysis of Brominated o-Toluidine Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
This method allows for the separation and identification of this compound and its major byproducts based on their retention times and mass spectra.[5][6]
Visualizing Reaction Pathways
Caption: Synthetic pathways for this compound.
Conclusion
The direct bromination of o-toluidine provides a straightforward route to this compound but is hampered by the co-production of isomeric and di-brominated byproducts. For applications requiring high purity, alternative methods such as the Sandmeyer reaction are recommended, as they offer significantly improved regioselectivity. The choice of synthetic route will ultimately depend on the desired purity, yield, and the economic and environmental constraints of the specific application. Careful analysis of the product mixture using techniques like GC-MS is essential for process control and quality assurance.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Influence of Structure on the Biological Activity of 3-Bromo-o-toluidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bromine into organic molecules is a well-established approach in medicinal chemistry to enhance biological activity. This guide provides a comparative analysis of 3-Bromo-o-toluidine derivatives and structurally related brominated aromatic compounds, correlating their chemical structures with their observed biological activities. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in the rational design of novel therapeutic agents.
Anticancer Activity: A Structural Comparison
The anticancer potential of brominated aromatic compounds has been a key area of investigation. The substitution pattern on the aromatic ring significantly influences the cytotoxic efficacy. Below is a comparison of different derivatives and their activity against various cancer cell lines.
| Compound ID | Structure | Target Cancer Cell Line | Activity Metric | Value | Reference |
| 4e | 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | % Growth Inhibition (PGI) at 10⁻⁵ M | 41.25% | [1] |
| 4i | 5-(3-Bromophenyl)-N-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-amine | CNS Cancer (SNB-75) | % Growth Inhibition (PGI) at 10⁻⁵ M | 38.94% | [1] |
| 4i | 5-(3-Bromophenyl)-N-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-amine | Renal Cancer (UO-31) | % Growth Inhibition (PGI) at 10⁻⁵ M | 30.14% | [1] |
| 4i | 5-(3-Bromophenyl)-N-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-amine | Leukemia (CCRF-CEM) | % Growth Inhibition (PGI) at 10⁻⁵ M | 26.92% | [1] |
| 6i | Thieno[2,3-c]pyridine derivative | Head and Neck Cancer (HSC3) | IC₅₀ | 10.8 µM | [2] |
| 6i | Thieno[2,3-c]pyridine derivative | Breast Cancer (T47D) | IC₅₀ | 11.7 µM | [2] |
| 6i | Thieno[2,3-c]pyridine derivative | Colorectal Cancer (RKO) | IC₅₀ | 12.4 µM | [2] |
| Toluquinol | 2-Methylhydroquinone | Breast Adenocarcinoma (MDA-MB-231) | GI₅₀ | 2.3 ± 0.8 µM | [3] |
| Toluquinone | 2-Methyl-p-benzoquinone | Breast Adenocarcinoma (MDA-MB-231) | GI₅₀ | 3.4 ± 0.1 µM | [3] |
Key Observations:
-
The presence of a 3-bromophenyl group is a common feature in the active 1,2,4-triazole derivatives.
-
Substituents on the N-aryl ring of the triazole scaffold modulate the anticancer activity, with both electron-withdrawing (chloro) and electron-donating (trimethoxy) groups showing efficacy against specific cell lines.
-
Thieno[2,3-c]pyridine derivatives also exhibit potent anticancer activity, with compound 6i demonstrating broad-spectrum inhibition across different cancer types.[2]
-
A comparison of toluquinol and toluquinone suggests that the hydroquinone moiety is more favorable for antitumor activity than the corresponding quinone.[3]
Below is a generalized workflow for the synthesis and screening of novel anticancer compounds, based on the methodologies described in the cited literature.
Caption: A generalized workflow for the discovery of anticancer agents.
Antimicrobial and Enzyme Inhibitory Activities
Derivatives of brominated aromatic compounds have also shown promise as antimicrobial agents and enzyme inhibitors. The structural features contributing to these activities are summarized below.
| Compound Type | Target Organism/Enzyme | Activity Metric | Key Structural Features | Reference |
| 3-Acyl-6-bromoindoles | Botrytis cinerea (fungus) | EC₅₀ (Mycelial Growth) | 6-bromoindole core | [4] |
| 3-Acetyl-6-bromoindole | Botrytis cinerea (fungus) | % Inhibition (Conidial Germination) | 3-acetyl and 6-bromo substitution | [4] |
| Flavonoid Derivatives | Pathogenic Bacteria | Minimum Inhibitory Concentration (MIC) | Presence of bromine/chlorine and nitro groups | [5] |
| Thioquinoline Derivatives | α-glucosidase | IC₅₀ | Thioquinoline core with phenylacetamide side chain | [6] |
| Chalcone Derivatives | Acetylcholinesterase (AChE) | IC₅₀ | Chalcone scaffold | [7] |
Structure-Activity Relationship Insights:
-
In the 6-bromoindole series, the core structure itself is a potent inhibitor of fungal mycelial growth, while acylation at the 3-position significantly enhances the inhibition of conidial germination, suggesting different mechanisms of action.[4]
-
For flavonoids, the presence of halogens (bromine or chlorine) in combination with a nitro group can significantly impact their antimicrobial properties.[5]
-
Thioquinoline derivatives have demonstrated potent α-glucosidase inhibition, with the nature of substituents on the phenylacetamide side chain playing a crucial role in their activity.[6]
The following diagram illustrates a potential signaling pathway inhibited by certain anticancer derivatives that target tubulin polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-o-toluidine: A Guide for Laboratory Professionals
The proper disposal of 3-Bromo-o-toluidine is critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic amine, this compound is classified as hazardous and requires strict adherence to disposal protocols. This guide provides essential safety information, operational plans, and step-by-step procedures for its management and disposal.
Immediate Safety Precautions
This compound, like its parent compound o-toluidine, should be handled as a toxic and potentially carcinogenic substance.[1][2][3] It is also recognized as being very toxic to aquatic life, necessitating containment to prevent environmental release.[2][3][4]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Body Protection: A lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or physician. Rinse mouth.[1][4]
-
If on Skin: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a POISON CENTER or physician if you feel unwell.[3][4]
Hazard and Safety Data Summary
The following table summarizes key quantitative data and hazard classifications for o-toluidine, a closely related compound. This information should be considered representative for this compound in the absence of specific data.
| Parameter | Data | Hazard Classification | Source(s) |
| Acute Oral Toxicity | LD50 Oral - Rat - 404 mg/kg (for a related compound) | Harmful if swallowed. [1] Toxic if swallowed.[2][3] | [1] |
| Carcinogenicity | Possible human carcinogen | May cause cancer. [1][2][3] | [1] |
| Aquatic Toxicity | Not specified | Toxic to aquatic life with long lasting effects. [1] Very toxic to aquatic life.[2][3][4] | [1] |
| Flash Point | 85 °C (for o-toluidine) | Combustible liquid. [3][5] | [5] |
| Boiling Point | 200 °C (for o-toluidine) | Not applicable | [5] |
Storage and Handling for Disposal
Proper storage while awaiting disposal is crucial to prevent accidents and environmental contamination.
-
Container: Use a dedicated, compatible, and properly sealed hazardous waste container.[6][7] The container must be in good condition and not leaking.[7] The original product container can often be used.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name, "this compound".[7][8] Do not use abbreviations or chemical formulas.
-
Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents and acids.[4][9]
-
Location: Keep the waste container in a designated satellite accumulation area, such as in a secondary container within a ventilated cabinet or a chemical fume hood.[6] The container must be kept closed except when adding waste.[6][7][8]
Step-by-Step Disposal Protocol
In-lab chemical neutralization of this compound is not recommended due to its hazardous properties. The standard and required procedure is to dispose of it as halogenated organic waste through a licensed environmental services contractor.
1. Waste Identification and Segregation:
- Identify all waste containing this compound. This includes pure unused product, reaction mixtures, and contaminated materials.
- Segregate this waste into a dedicated container for halogenated organic solids or halogenated organic liquids , as appropriate.[6][9][10] Do not mix with non-halogenated waste streams.[8]
2. Preparing Contaminated Labware for Disposal:
- Grossly Contaminated Items: Items such as gloves, weighing boats, or pipette tips that are heavily contaminated should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.
- Empty Containers: "Empty" containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated. A common procedure is to rinse the container three times with a suitable solvent (e.g., ethanol or acetone); the rinsate must then be collected and disposed of as halogenated liquid waste.
3. Spill Management and Cleanup:
- In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3]
- Wear the appropriate PPE as described above.
- Contain the spill and absorb it using an inert absorbent material (e.g., vermiculite, dry sand).
- Collect the absorbent material and spilled substance into a designated hazardous waste container.[3][4]
- Do not allow the spill to enter drains or surface water.[2][3]
4. Arranging for Professional Disposal:
- Once the waste container is ready for pickup (typically when it is 90% full), complete a hazardous material pickup request form as required by your institution's Environmental Health & Safety (EHS) office.[7]
- Store the sealed and labeled container in the designated satellite accumulation area until it is collected by trained EHS personnel or a certified hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ethz.ch [ethz.ch]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. my.ahu.edu [my.ahu.edu]
Personal protective equipment for handling 3-Bromo-o-toluidine
Essential Safety and Handling Guide for 3-Bromo-o-toluidine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal protocols for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally analogous compounds, including o-toluidine, 3-bromotoluene, and other aromatic amines. Adherence to these procedures is imperative for maintaining a safe laboratory environment and mitigating potential health risks.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is presumed to be hazardous. Structurally similar compounds are known to be toxic if swallowed, inhaled, or in contact with skin, can cause serious eye irritation, and may have carcinogenic properties.[1][2] Therefore, a comprehensive PPE strategy is the primary defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or dust. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during larger-scale operations.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient. The specific type will depend on the exposure assessment.[3][5] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
-
Pre-Handling Preparations:
-
Handling the Compound:
-
Always handle this compound within a certified chemical fume hood.[3]
-
Don all required PPE as outlined in Table 1 before entering the handling area.
-
For weighing, use a balance inside the fume hood or a ventilated enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Securely set up all glassware and apparatus within the fume hood for reactions.
-
-
Post-Handling Procedures:
-
Decontaminate the work area within the fume hood using an appropriate solvent and cleaning agent.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly after completing work and before leaving the laboratory.[7]
-
III. Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.[9]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste materials (unused compound, contaminated absorbents, and disposable PPE) in a designated, compatible, and properly sealed hazardous waste container.
-
Label the container clearly with "HAZARDOUS WASTE" and the full chemical name.[10]
-
-
Container Rinsing:
-
Disposal:
Visual Guides
The following diagrams provide a visual representation of the safety and handling workflows.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. epa.gov [epa.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

